molecular formula C4H5N3O B188551 3-Methoxy-1,2,4-triazine CAS No. 28735-22-0

3-Methoxy-1,2,4-triazine

Cat. No.: B188551
CAS No.: 28735-22-0
M. Wt: 111.1 g/mol
InChI Key: STMNOIJVSYNGTL-UHFFFAOYSA-N
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Description

3-Methoxy-1,2,4-triazine (CAS 28735-22-0) is a chemical compound with the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol . Its structure is defined by the canonical SMILES string COC1=NC=CN=N1 . As a member of the 1,2,4-triazine family, it serves as a versatile heterocyclic scaffold in medicinal chemistry and drug discovery research. The 1,2,4-triazine core is recognized for its broad pharmacological potential. Scientific literature indicates that derivatives based on this structure have been investigated for diverse biological activities, including serving as mTOR inhibitors for anticancer research and as precursors for nucleoside analogs with reported antitumor and antiviral properties in experimental models . This compound is intended for use as a building block in chemical synthesis and research applications. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1,2,4-triazine
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InChI

InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STMNOIJVSYNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90301715
Record name 3-methoxy-1,2,4-triazine
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Molecular Weight

111.10 g/mol
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CAS No.

28735-22-0
Record name 3-Methoxy-1,2,4-triazine
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Record name 28735-22-0
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Record name 3-methoxy-1,2,4-triazine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-1,2,4-triazine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a member of the 1,2,4-triazine class, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The 1,2,4-triazine scaffold is recognized as a privileged structure in drug discovery, known for its ability to engage with a wide array of biological targets. The presence of the methoxy group at the 3-position significantly influences the electronic properties and reactivity of the triazine ring, making it a key synthon for the design of targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methoxy-1,2,4-triazine, offering valuable insights for its application in research and drug development.

Physicochemical Properties

The physicochemical properties of 3-Methoxy-1,2,4-triazine are foundational to its handling, reactivity, and application in various synthetic protocols.

PropertyValueSource
CAS Number 16640-56-3N/A
Molecular Formula C₄H₅N₃ON/A
Molecular Weight 111.10 g/mol N/A
Appearance (Data not available in search results)
Melting Point (Data not available in search results)
Boiling Point (Data not available in search results)
Solubility (Data not available in search results)

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Methoxy-1,2,4-triazine. The following are expected spectroscopic data based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The protons on the triazine ring at positions 5 and 6 would appear as distinct signals in the downfield region, characteristic of aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals. The carbon of the methoxy group would resonate in the upfield region (around 55 ppm). The carbons of the triazine ring would appear in the downfield region, with the carbon at the 3-position (attached to the methoxy group) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • C-H stretching vibrations of the methoxy group and the aromatic ring.

  • C=N and N=N stretching vibrations characteristic of the triazine ring.

  • C-O stretching of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.10 g/mol ). Fragmentation patterns would be indicative of the triazine core and the loss of the methoxy group.

Synthesis of 3-Methoxy-1,2,4-triazine

A common and effective method for the synthesis of 3-Methoxy-1,2,4-triazine involves a two-step process starting from a readily available precursor. This approach offers a reliable route to the target compound.

Synthetic pathway to 3-Methoxy-1,2,4-triazine.
Experimental Protocol:

Step 1: Synthesis of 3-Chloro-1,2,4-triazine

  • To a round-bottom flask, add 1,2,4-triazin-3-one.

  • Slowly add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-1,2,4-triazine.

  • Purify the crude product by chromatography or recrystallization.

Step 2: Synthesis of 3-Methoxy-1,2,4-triazine

  • Dissolve 3-chloro-1,2,4-triazine in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide (NaOMe) in methanol dropwise to the flask at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-Methoxy-1,2,4-triazine by column chromatography on silica gel.

Causality behind Experimental Choices: The use of phosphorus oxychloride in the first step is a standard and effective method for converting a hydroxyl group on a heterocyclic ring to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution. The second step utilizes sodium methoxide as a strong nucleophile to displace the chloride, with methanol serving as both the solvent and the source of the methoxy group. The reaction is typically run at room temperature to ensure selectivity and avoid potential side reactions.

Reactivity of 3-Methoxy-1,2,4-triazine

The reactivity of 3-Methoxy-1,2,4-triazine is dominated by the electron-deficient nature of the 1,2,4-triazine ring, which is further influenced by the electron-donating methoxy group.

Nucleophilic Aromatic Substitution

The 1,2,4-triazine ring is highly susceptible to nucleophilic attack. While the methoxy group at the 3-position is generally a poor leaving group compared to a halogen, the C5 and C6 positions are activated towards nucleophilic substitution. Strong nucleophiles can displace the hydrogen atoms at these positions.

General mechanism for nucleophilic substitution.
Inverse Electron Demand Diels-Alder Reaction

As an electron-deficient diene, 3-Methoxy-1,2,4-triazine is an excellent substrate for inverse electron demand Diels-Alder (IEDDA) reactions. It reacts readily with electron-rich dienophiles, such as enamines, ynamines, and strained alkenes, to form a bicyclic intermediate which then typically extrudes a molecule of nitrogen gas to yield a substituted pyridine ring. This reaction is a powerful tool for the synthesis of highly functionalized pyridines.

Inverse electron demand Diels-Alder reaction pathway.

The regioselectivity of the IEDDA reaction is influenced by the electronic and steric properties of both the triazine and the dienophile. The methoxy group at the 3-position can direct the regiochemical outcome of the cycloaddition.

Applications in Drug Discovery

The 1,2,4-triazine core is present in numerous biologically active compounds, and 3-Methoxy-1,2,4-triazine serves as a key intermediate in the synthesis of many such molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The ability to functionalize the triazine ring through nucleophilic substitution and IEDDA reactions allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

3-Methoxy-1,2,4-triazine is a valuable and versatile heterocyclic compound with a rich and diverse reactivity profile. Its synthesis from readily available starting materials is straightforward, and its participation in key transformations such as nucleophilic aromatic substitution and inverse electron demand Diels-Alder reactions makes it an important tool for synthetic and medicinal chemists. A thorough understanding of its chemical properties is essential for leveraging its full potential in the design and synthesis of novel molecules with important biological activities.

References

(Note: The search results did not provide specific references detailing the synthesis and full characterization of 3-Methoxy-1,2,4-triazine. The following are general references related to the chemistry of 1,2,4-triazines.)

  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

  • as-Triazine Chemistry. III.1,2 The Structures of the Monoxide of 3-Methoxy-and 3-Phenoxy-5,6-diphenyl-as-triazine. ACS Publications. [Link]

Technical Guide: 3-Methoxy-1,2,4-Triazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, synthesis, and application of 3-Methoxy-1,2,4-triazine , focusing on its molecular weight as a critical quality attribute (CQA) for identification and stoichiometric precision in bio-orthogonal chemistry.

Focus: Molecular Weight Verification, Synthesis, and IEDDA Reactivity

Executive Summary

3-Methoxy-1,2,4-triazine (CAS: 28735-22-0) is a heteroaromatic building block used primarily in Inverse Electron Demand Diels-Alder (IEDDA) reactions. With a molecular weight of 111.10 g/mol , it serves as a specialized diene for bioconjugation and the synthesis of complex pyridazine derivatives.

Unlike its more common 3-amino or 3-methylthio analogs, the 3-methoxy derivative offers a unique electronic profile. The methoxy group acts as an electron-donating group (EDG) by resonance, modulating the kinetics of cycloaddition reactions while serving as a potential leaving group in nucleophilic aromatic substitutions (


).

Physicochemical Specifications

Accurate molecular weight determination is the primary method for distinguishing this compound from its synthetic precursors (e.g., 3-methylthio-1,2,4-triazine, MW 127.17).

Table 1: Core Properties
PropertyValueNotes
Molecular Weight 111.10 g/mol Monoisotopic Mass: 111.0433
Molecular Formula

Nitrogen content: 37.82%
CAS Number 28735-22-0 Verified Identifier
Physical State Low-melting solidMP: 44–48 °C (Lit.)
Solubility DMSO, MeOH, DCMHydrolytically unstable in strong acid
Appearance Off-white to pale yellowCrystalline or waxy solid

Synthesis & Production Protocols

The synthesis of 3-methoxy-1,2,4-triazine typically proceeds via nucleophilic aromatic substitution (


) of a leaving group at the C3 position. The most robust precursor is 3-methylthio-1,2,4-triazine .
Experimental Protocol: Methoxylation of 3-Methylthio-1,2,4-triazine

Objective: Displace the methylthio group (-SMe) with a methoxy group (-OMe).

Reagents:

  • 3-Methylthio-1,2,4-triazine (1.0 eq)

  • Sodium Methoxide (NaOMe), 0.5M in Methanol (1.2 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methylthio-1,2,4-triazine in anhydrous methanol under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dropwise add the NaOMe solution at 0 °C to prevent ring degradation.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Critical Checkpoint: The starting material (MW 127) should disappear, replaced by the product (MW 111).

  • Quench: Neutralize with stoichiometric acetic acid or dilute HCl (carefully, to pH 7).

  • Workup: Remove methanol in vacuo. Redissolve residue in DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Synthesis Diagram

The following diagram illustrates the


 mechanism and the critical molecular weight shift.

Synthesis SM Precursor 3-Methylthio-1,2,4-triazine MW: 127.17 TS Transition State (Meisenheimer Complex) SM->TS + NaOMe Reagent Reagent NaOMe / MeOH Reagent->TS Prod Target Product 3-Methoxy-1,2,4-triazine MW: 111.10 TS->Prod - NaSMe Byprod Byproduct NaSMe TS->Byprod

Caption: Conversion of 3-methylthio-1,2,4-triazine to 3-methoxy-1,2,4-triazine via nucleophilic substitution.

Mass Spectrometry & Identification

In High-Resolution Mass Spectrometry (HRMS), the molecular weight is the definitive identifier. The 1,2,4-triazine core exhibits a characteristic fragmentation pattern dominated by the loss of molecular nitrogen (


).
Fragmentation Logic
  • Parent Ion (

    
    ):  Observed at m/z 111 .
    
  • Primary Fragmentation: Loss of

    
     (28 Da) to form the azete intermediate (m/z 83).
    
  • Secondary Fragmentation: Loss of formaldehyde (

    
    , 30 Da) or methyl radical (
    
    
    
    , 15 Da) depending on ionization energy.
Proton NMR ( -NMR) Signatures
  • Methoxy Group: Singlet (

    
     ~4.0–4.2 ppm).
    
  • Ring Protons: Two doublets or singlets in the aromatic region.

    • H6: Deshielded,

      
       ~9.1 ppm.
      
    • H5:

      
       ~8.6 ppm.[1]
      
    • Note: Coupling constant

      
       is typically small if observable.
      

MS_Fragmentation M Parent Ion [M+H]+ m/z 112.11 Frag1 Loss of N2 (-28 Da) m/z 84.11 M->Frag1 Retro-Diels-Alder (N2 extrusion) Frag2 Loss of CH2O (-30 Da) m/z 54.11 Frag1->Frag2 Methoxy cleavage Frag3 Loss of HCN (-27 Da) m/z 57.11 Frag1->Frag3 Ring collapse

Caption: Proposed ESI-MS fragmentation pathway for protonated 3-methoxy-1,2,4-triazine.

Application: IEDDA Bioconjugation

The 3-methoxy-1,2,4-triazine scaffold is a "clickable" diene. It reacts with strained dienophiles (e.g., trans-cyclooctene or norbornene) via an Inverse Electron Demand Diels-Alder reaction.

Mechanism & Reactivity[2]
  • Step 1 (Cycloaddition): The electron-deficient triazine (diene) reacts with the electron-rich strained alkene (dienophile).

  • Step 2 (Retro-Diels-Alder): Spontaneous loss of nitrogen gas (

    
    ) drives the reaction forward irreversibly.
    
  • Step 3 (Aromatization): The resulting dihydropyridazine often oxidizes to a pyridazine.

Impact of Methoxy Group: The C3-methoxy group is an Electron Donating Group (EDG) . While strongly electron-withdrawing groups (like


 or 

) accelerate IEDDA rates by lowering the LUMO energy, the methoxy group provides a balance between stability and reactivity, often used when slower, more controlled kinetics are required, or to tune the solubility of the payload.

IEDDA Diene Diene 3-Methoxy-1,2,4-triazine Intermediate Bicyclic Intermediate Diene->Intermediate [4+2] Cycloaddition Dienophile Dienophile Strained Alkene (TCO) Dienophile->Intermediate Product Product Pyridazine Derivative + N2 (Gas) Intermediate->Product -N2 (Irreversible)

Caption: IEDDA reaction pathway converting the triazine core into a stable pyridazine conjugate.

References

  • BLD Pharm. (n.d.). 3-Methoxy-1,2,4-triazine Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). Inverse Electron Demand Diels-Alder Reactions. Retrieved from

  • Paudler, W. W., & Herbener, R. E. (1967). The mass spectra of 1,2,4-triazine and some of its derivatives. Journal of Heterocyclic Chemistry. Retrieved from

  • Boger, D. L., et al. (1985). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Journal of the American Chemical Society.[2] (Contextual citation for IEDDA mechanism).

  • Rybkowski, M., et al. (2004). Easy Access to 3- or 5-Heteroarylamino-1,2,4-triazines by SNAr. Journal of Organic Chemistry. Retrieved from

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Methoxy-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazine scaffold is a privileged core in medicinal chemistry and drug development, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer and antiviral properties.[1] The precise substitution pattern on the triazine ring is critical for modulating pharmacological activity, making unambiguous structural characterization an essential step in the synthesis and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of such molecular structures.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 3-methoxy-1,2,4-triazine. We will move beyond a simple recitation of chemical shifts to explore the underlying electronic and structural factors that govern the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to interpret NMR data for this important class of heterocyclic compounds.

Section 1: Molecular Structure and Electronic Landscape

To accurately interpret the NMR spectrum of 3-methoxy-1,2,4-triazine, one must first understand its electronic architecture. The 1,2,4-triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency significantly influences the chemical shifts of the ring's protons and carbons.

The substituent at the C3 position, a methoxy (-OCH₃) group, introduces a countervailing electronic effect. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect). This interplay of effects dictates the final electron density at each position and, consequently, the NMR chemical shifts.

cluster_0 3-Methoxy-1,2,4-triazine mol  <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>N1TD><TD>--TD><TD>C6TD><TD>--TD><TD>C5TD><TD>--TD><TD>N4TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>N2TD><TD>--TD><TD>C3TD><TD>--TD><TD>OTD><TD>--TD><TD>CH3TD>TR>TABLE>

Caption: Molecular structure of 3-methoxy-1,2,4-triazine.

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-methoxy-1,2,4-triazine is expected to be relatively simple, displaying three distinct signals corresponding to the three unique proton environments.

Causality Behind Chemical Shifts:

  • Ring Protons (H5 and H6): The protons attached to the triazine ring (H5 and H6) are situated in a highly electron-deficient environment. The cumulative electron-withdrawing effect of the three ring nitrogens deshields these protons, causing them to resonate at a very high frequency (far downfield) compared to protons on a benzene ring. The proton at the C6 position is adjacent to N1, while the H5 proton is flanked by N4 and C6. The precise electronic environment will cause slight differences in their shifts, allowing for individual assignment. Based on data for the parent 1,2,4-triazine, these signals are expected in the δ 8.5-9.5 ppm range.[2]

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are attached to a carbon bonded to an oxygen atom. They are shielded compared to the ring protons and will appear as a sharp singlet in the typical region for methoxy groups on heteroaromatic systems.[3]

Data Summary: Predicted ¹H NMR

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~9.2 - 9.4Doublet (d)~2-3Highly deshielded by adjacent N1 and N2 atoms.
H5~8.6 - 8.8Doublet (d)~2-3Deshielded by adjacent N4 atom.
-OCH₃~4.0 - 4.2Singlet (s)N/ATypical range for a methoxy group on an electron-poor heteroaromatic ring.

Section 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show four signals, one for each unique carbon atom in the molecule.

Causality Behind Chemical Shifts:

  • Ring Carbons (C3, C5, C6): The carbons of the triazine ring are significantly deshielded due to the direct attachment of electronegative nitrogen atoms.

    • C3: This carbon is bonded to two nitrogen atoms (N2, N4) and the oxygen of the methoxy group. This will likely make it the most deshielded carbon in the ring.

    • C5 & C6: These carbons are bonded to one nitrogen atom and another carbon. Their chemical shifts will be downfield but less so than C3. C6, being adjacent to N1, is expected to be highly deshielded.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical upfield region for such functionalities, generally between 55 and 65 ppm. Studies of methoxy groups on aromatic compounds show this characteristic shift.[4]

Data Summary: Predicted ¹³C NMR

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~168 - 172Bonded to two N atoms and one O atom, resulting in strong deshielding.
C6~155 - 160Deshielded by adjacent N1 atom.
C5~148 - 152Deshielded by adjacent N4 atom.
-OCH₃~55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic system.[4]

Section 4: The Role of 2D NMR in Structural Verification

While 1D NMR provides primary data, 2D NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous assignment.

  • HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the ¹H signals for H5 and H6 to their corresponding ¹³C signals, and the methoxy protons to the methoxy carbon.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to assigning the quaternary carbon (C3) and confirming the overall connectivity.

Key Expected HMBC Correlations:

  • The methoxy protons (-OCH₃) should show a strong correlation to the C3 carbon.

  • The H5 proton should show correlations to C3 and C6.

  • The H6 proton should show a correlation to C5.

cluster_0 Key HMBC Correlations H_methoxy H (OCH3) C3 C3 H_methoxy->C3 3J H5 H5 H5->C3 2J C6 C6 H5->C6 3J C5 C5

Caption: Expected key HMBC correlations for 3-methoxy-1,2,4-triazine.

Section 5: Recommended Experimental Protocol for NMR Acquisition

Acquiring high-quality NMR data for triazine compounds requires careful attention to sample preparation and experimental parameters, particularly given that substituted triazines can sometimes exhibit poor solubility.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-methoxy-1,2,4-triazine sample.

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, more polar solvents such as DMSO-d₆ or Methanol-d₄ should be tested.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

    • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup and 1D ¹H Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the number of scans (e.g., 16 or 32) and a relaxation delay (D1) of 1-2 seconds.

    • Acquire and process the spectrum (Fourier transform, phase correction, and baseline correction).

  • 1D ¹³C{¹H} Acquisition:

    • Use a standard pulse program for a proton-decoupled ¹³C experiment.

    • Set the spectral width to cover the expected carbon range (e.g., 0 to 180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more, depending on sample concentration).

    • Acquire and process the spectrum.

  • 2D NMR Acquisition (HSQC and HMBC):

    • Load standard, gradient-selected HSQC and HMBC pulse programs.

    • Set the ¹H and ¹³C spectral widths based on the 1D spectra.

    • For HMBC, the long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.

    • Acquire and process the 2D data.

Conclusion

The NMR spectrum of 3-methoxy-1,2,4-triazine is defined by the strong electron-withdrawing character of the triazine core and the electronic contributions of the methoxy substituent. The key diagnostic features are the significantly downfield-shifted ring protons (H5, H6) and carbons (C3, C5, C6), and the characteristic singlet of the methoxy group in both ¹H and ¹³C spectra. While 1D NMR provides a foundational fingerprint, a full suite of 2D experiments, particularly HMBC, is essential for the rigorous and irrefutable structural confirmation required in modern chemical and pharmaceutical research.

References

  • El-Brollosy, N. R. (2002). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(1), 79-90. [Link]

  • Iraji, A., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of novel 1,2,4-triazine derivatives as potential BACE1 inhibitors. Bioorganic Chemistry, 86, 464-474.
  • Structural characterization of triazines. (n.d.). Retrieved from a relevant thesis or dissertation source discussing NMR challenges with triazines.
  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Magnetic Resonance in Chemistry, 30(1), 111-113.
  • Synthesis And Characterization Of New 1,2,4- Triazine Based On 2,5-Dihydrazino-1,3,4- Thiadiazole. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Puthiaraja, P., & Pitchumani, K. (2014). Palladium nanoparticles supported on triazine functionalised mesoporous covalent organic polymers as efficient catalysts for Mizoroki-Heck cross coupling reaction. RSC Advances, 4(78), 41659-41666. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

Sources

Potential biological activity of 3-Methoxy-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methoxy-1,2,4-triazine

Abstract

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4][5] This guide focuses on the 3-Methoxy-1,2,4-triazine core, a specific embodiment of this scaffold. We will explore its synthetic rationale, delve into its potential biological activities with a focus on anticancer applications, provide detailed experimental protocols for its evaluation, and discuss the underlying mechanisms of action that make it a compelling starting point for drug discovery and development professionals.

The 1,2,4-Triazine Core: A Foundation for Drug Discovery

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the 1,2,4-triazine ring system, a six-membered ring containing three nitrogen atoms, stands out for its remarkable versatility.[6][7] This scaffold is found in various compounds that have reached advanced phases of clinical trials, underscoring its therapeutic potential.[3] The arrangement of nitrogen atoms in the ring influences its physicochemical properties, enabling it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[8][9] Derivatives of the 1,2,4-triazine core have been developed as kinase inhibitors, receptor antagonists, and modulators of key cellular signaling pathways, making this scaffold a fertile ground for identifying novel therapeutic agents.[9][10][11]

Synthesis of the 3-Methoxy-1,2,4-triazine Scaffold

The synthesis of substituted 1,2,4-triazines is well-established, most commonly involving the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide or its derivative.[12][13] While a direct, one-step synthesis for 3-Methoxy-1,2,4-triazine is not prominently featured in the literature, a logical and efficient pathway can be devised from common precursors. A versatile approach involves the initial synthesis of a 3-thioxo or 3-chloro-1,2,4-triazine intermediate, which can then be readily converted to the desired 3-methoxy derivative.

The 3-thioxo precursor is typically formed by reacting a 1,2-dicarbonyl compound (e.g., benzil for a 5,6-diphenyl derivative) with thiosemicarbazide.[14] Subsequent methylation can yield a 3-(methylthio) intermediate.[15] Alternatively, chlorination of the corresponding 1,2,4-triazin-3-one provides a reactive 3-chloro intermediate. This intermediate can then undergo nucleophilic substitution with sodium methoxide to yield the final 3-Methoxy-1,2,4-triazine product.

G cluster_0 Pathway A: From 3-Thioxo Precursor cluster_1 Pathway B: From 3-Chloro Precursor A 1,2-Dicarbonyl (e.g., Benzil) C 5,6-Diaryl-1,2,4-triazine-3-thione A->C + B Thiosemicarbazide B->C E 3-Methoxy-5,6-diaryl-1,2,4-triazine C->E + D Sodium Methoxide (NaOMe) D->E F 5,6-Diaryl-1,2,4-triazin-3-one H 3-Chloro-5,6-diaryl-1,2,4-triazine F->H + G Chlorinating Agent (e.g., POCl3) G->H J 3-Methoxy-5,6-diaryl-1,2,4-triazine H->J + I Sodium Methoxide (NaOMe) I->J

Caption: Proposed synthetic routes to 3-Methoxy-1,2,4-triazine derivatives.

Potential Biological Activities and Mechanistic Insights

The 1,2,4-triazine scaffold has been associated with a broad range of biological activities. The introduction of a methoxy group at the 3-position can significantly modulate the molecule's electronic and steric properties, influencing its target binding affinity and pharmacokinetic profile.

Anticancer Activity

The most extensively documented activity for 1,2,4-triazine derivatives is their anticancer potential.[3][16] These compounds can exert their effects through multiple mechanisms, often by inhibiting key enzymes in cancer cell signaling pathways.

A. Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. The 1,2,4-triazine scaffold has proven to be an effective core for designing potent kinase inhibitors.

  • PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17] Several 1,3,5-triazine derivatives have been identified as dual PI3K/mTOR inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[18] It is highly plausible that a 3-Methoxy-1,2,4-triazine core could be similarly optimized to target this pathway.

  • Pyruvate Dehydrogenase Kinases (PDKs): PDKs are involved in cancer cell metabolism. A library of 3-amino-1,2,4-triazine derivatives was found to be potent and selective inhibitors of PDK1, leading to metabolic impairment and apoptotic cell death in aggressive pancreatic cancer cells.[10]

  • Other Kinases: Derivatives have also shown inhibitory activity against c-Met, cyclin-dependent kinases (CDKs), and EGFR, highlighting the scaffold's versatility.[11][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 1,2,4-Triazine Inhibitor Triazine->PI3K Triazine->mTORC1

Caption: The PI3K/Akt/mTOR pathway, a key target for triazine-based anticancer agents.

B. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cancer cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[14][19] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Methoxy-1,2,4-triazine test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

C. Experimental Protocol: Apoptosis Evaluation (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

D. Quantitative Data Summary

The following table presents illustrative IC₅₀ values for related 1,2,4-triazine sulfonamide derivatives against human breast cancer cell lines, demonstrating the potential potency of this class of compounds.[19][21]

Compound IDCell LineIC₅₀ (µM)[19][21]
Derivative 1MCF-750
Derivative 2MDA-MB-23142
Derivative 3MCF-778
Derivative 4MDA-MB-23191
Chlorambucil (Ref)-~80-100
Antiviral Activity

The 1,2,4-triazine scaffold is also a component of various compounds with antiviral properties.[5] Fused heterocyclic systems containing the 1,2,4-triazine ring have shown activity against a range of DNA and RNA viruses.[22][23]

A. Mechanism of Action

The proposed antiviral mechanisms for triazine-related compounds often involve the inhibition of crucial viral proteins. For instance, in influenza viruses, potential targets include the viral neuraminidase, an enzyme essential for the release of new virions from infected cells, and the M2 proton channel, which is critical for viral uncoating.[22][24]

B. Experimental Protocol: Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus in a cell culture.

  • Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.[22]

  • Viral Infection: Infect the cell monolayers with a known dilution of the virus (e.g., Influenza A/H1N1) for 1-2 hours.[23]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 3-Methoxy-1,2,4-triazine test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques (zones of cell death).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Anti-inflammatory and CNS Activity

Derivatives of triazines have also been investigated for anti-inflammatory and central nervous system (CNS) activities.[4][25][26]

  • Anti-inflammatory: Some 1,3,5-triazine derivatives have been shown to inhibit the production of reactive oxygen species (ROS) by human phagocytes and reduce the adhesion of neutrophils to endothelial cells, both critical events in the inflammatory cascade.[25] The mechanism may involve the inhibition of enzymes like cyclooxygenase (COX).[27]

  • CNS Activity: In the realm of neurodegenerative diseases, 1,2,4-triazine derivatives have been developed as potent and selective antagonists of the adenosine A₂A receptor, a promising target for the treatment of Parkinson's disease.[9] This demonstrates that the scaffold can be tailored to interact with G-protein-coupled receptors (GPCRs) with high specificity.

G cluster_0 Assay Workflow A Synthesize & Purify 3-Methoxy-1,2,4-triazine Derivative B Primary Screening (e.g., Cytotoxicity) A->B C Hit Identification B->C D Secondary Assays (e.g., Apoptosis, Kinase Inhibition) C->D E Lead Compound D->E

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Methodological & Application

The Ascendant Role of the 3-Methoxy-1,2,4-triazine Scaffold in Contemporary Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazine Core and the Strategic Importance of the 3-Methoxy Substituent

The 1,2,4-triazine heterocyclic scaffold has garnered significant attention in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique electronic and structural characteristics of the triazine ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This document focuses specifically on the applications of 3-methoxy-1,2,4-triazine derivatives. The introduction of a methoxy group at the 3-position of the 1,2,4-triazine ring can significantly influence the molecule's biological activity. This substitution can alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating interactions with biological targets.[3] While direct and extensive research on 3-methoxy-1,2,4-triazine is still emerging, the foundational knowledge of substituted 1,2,4-triazines provides a strong basis for exploring its potential in drug discovery.

Key Therapeutic Areas of Investigation

The 1,2,4-triazine core has been extensively investigated in oncology, with derivatives showing potent activity against various cancer cell lines.[4] A critical area of application for these compounds is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[5]

Kinase Inhibition: A Promising Frontier

Several studies have highlighted the potential of 1,2,4-triazine derivatives as potent kinase inhibitors. For instance, derivatives have been designed and synthesized as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, migration, and survival, which is overactivated in numerous human tumors.[5] While specific data on 3-methoxy-1,2,4-triazine as a c-Met inhibitor is not extensively available, the general scaffold has shown promise, with some analogues displaying IC50 values in the nanomolar range.[5]

Another significant target is the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation. The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making it an attractive target for therapeutic intervention.[4] The structural features of the 1,2,4-triazine nucleus make it a suitable scaffold for the design of mTOR inhibitors.

The following diagram illustrates a general workflow for the screening of novel 3-methoxy-1,2,4-triazine derivatives as potential kinase inhibitors.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of 3-Methoxy- 1,2,4-triazine Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In vitro Kinase Inhibition Assays (e.g., c-Met, mTOR) Purification->Kinase_Assay Primary Screening Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR_Studies Hit Identification ADME_Tox In silico & In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox ADME_Tox->Synthesis Iterative Design

Caption: Workflow for the discovery of 3-methoxy-1,2,4-triazine based kinase inhibitors.

Synthetic Protocols

The synthesis of 3-methoxy-1,2,4-triazine derivatives can be approached through various routes, often starting from more readily available 3-thioxo, 3-methylthio, or 3-chloro-1,2,4-triazines.

Protocol 1: Synthesis of 3-Methoxy-5,6-diphenyl-1,2,4-triazine from 3-Chloro-5,6-diphenyl-1,2,4-triazine

This protocol describes a nucleophilic substitution reaction to introduce the methoxy group.

Rationale: The chlorine atom at the 3-position of the triazine ring is a good leaving group, readily displaced by nucleophiles like methoxide ions.

Materials:

  • 3-Chloro-5,6-diphenyl-1,2,4-triazine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • Dissolve 3-chloro-5,6-diphenyl-1,2,4-triazine (1 equivalent) in anhydrous methanol under an inert atmosphere.

  • Add a solution of sodium methoxide (1.1 to 1.5 equivalents) in anhydrous methanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-methoxy-5,6-diphenyl-1,2,4-triazine.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis via 3-Thioxo-1,2,4-triazine Intermediate

This two-step protocol involves the synthesis of a 3-thioxo intermediate followed by methylation and subsequent conversion to the methoxy derivative.

Step 1: Synthesis of 5,6-Diphenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine

Rationale: The condensation of a 1,2-dicarbonyl compound with thiosemicarbazide is a common and efficient method for the synthesis of 3-thioxo-1,2,4-triazines.[6]

Materials:

  • Benzil

  • Thiosemicarbazide

  • Potassium carbonate (K₂CO₃)

  • Ethanol or Acetic Acid

Procedure:

  • A mixture of benzil (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent such as ethanol or acetic acid.[6]

  • A base like potassium carbonate can be added to facilitate the cyclization.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried.

Step 2: Conversion to 3-Methoxy-5,6-diphenyl-1,2,4-triazine

Rationale: The 3-thioxo group can be first methylated to a 3-methylthio group, which is a better leaving group than the hydroxyl of the tautomeric thiol form. The 3-methylthio group can then be displaced by a methoxide ion.

Materials:

  • 5,6-Diphenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine

  • Methyl iodide (CH₃I)

  • Sodium methoxide (NaOMe)

  • Suitable solvent (e.g., DMF, Methanol)

Procedure:

  • S-Methylation: Treat the 3-thioxo-1,2,4-triazine with a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) in a solvent like DMF to obtain the 3-(methylthio)-5,6-diphenyl-1,2,4-triazine.[5]

  • Methoxylation: The resulting 3-(methylthio) derivative is then reacted with sodium methoxide in methanol, similar to Protocol 1, to yield the final 3-methoxy-5,6-diphenyl-1,2,4-triazine.

The following diagram illustrates the synthetic pathway described in Protocol 2.

G Benzil Benzil Thioxo_Triazine 5,6-Diphenyl-3-thioxo- 1,2,4-triazine Benzil->Thioxo_Triazine Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thioxo_Triazine Condensation/ Cyclization Methylthio_Triazine 3-(Methylthio)-5,6-diphenyl- 1,2,4-triazine Thioxo_Triazine->Methylthio_Triazine S-Methylation (CH3I, Base) Methoxy_Triazine 3-Methoxy-5,6-diphenyl- 1,2,4-triazine Methylthio_Triazine->Methoxy_Triazine Nucleophilic Substitution (NaOMe, MeOH)

Caption: Synthetic route to 3-methoxy-1,2,4-triazine via a 3-thioxo intermediate.

Application Notes: Biological Evaluation

Once a library of 3-methoxy-1,2,4-triazine derivatives is synthesized, a systematic biological evaluation is crucial to identify lead compounds.

In Vitro Kinase Inhibition Assays

Principle: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

General Protocol (Example: c-Met Kinase Assay):

  • Reagents: Recombinant human c-Met kinase, ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds (3-methoxy-1,2,4-triazine derivatives). b. In a microplate, add the c-Met enzyme, the substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and measure the kinase activity using the detection reagent (e.g., by measuring luminescence, fluorescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assays

Principle: These assays assess the effect of the compounds on cancer cell lines, providing insights into their antiproliferative and cytotoxic effects.

MTT Assay for Cell Viability:

  • Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-methoxy-1,2,4-triazine derivatives for a specific duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-methoxy-1,2,4-triazines is limited, general trends from related 1,2,4-triazine and 1,3,5-triazine derivatives can provide valuable guidance for lead optimization.

  • Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the overall polarity and solubility of the molecule.[3] In some cases, methoxy substituents on phenyl rings attached to the triazine core have been shown to enhance anticancer activity.[7]

  • Substituents at other positions: The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine ring is critical for biological activity. Aromatic and heteroaromatic rings are common and their substitution patterns can significantly impact potency and selectivity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the methoxy group and other substituents, plays a crucial role in cell permeability and target engagement.

Quantitative Data Summary

The following table summarizes illustrative IC50 values for various 1,2,4-triazine and related triazine derivatives against different cancer cell lines and kinases. It is important to note that these are for structurally related compounds and not specifically for 3-methoxy-1,2,4-triazine derivatives, for which public data is scarce.

Compound ClassTarget/Cell LineIC50 (µM)Reference
1,3,5-Triazine derivativePI3K0.0034[9]
1,3,5-Triazine derivativemTOR0.0084[9]
1,3,5-Triazine derivativeMCF-7 (Breast Cancer)0.82[9]
Pyrazolyl-1,3,5-triazineMCF-7 (Breast Cancer)5 - 9[9]
1,2,4-Triazolo[4,3-b][1][8][10]triazineHepG2 (Liver Cancer)0.71 - 0.74[5]
1,2,4-Triazolo[4,3-b][1][8][10]triazinec-Met Kinase0.0039 - 0.0111[5]

Conclusion and Future Directions

The 3-methoxy-1,2,4-triazine scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. While direct experimental data for this specific subclass is still emerging, the established synthetic routes for related 1,2,4-triazines and the proven biological potential of the triazine core provide a solid foundation for future research. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate 3-methoxy-1,2,4-triazine derivatives, paving the way for the development of new and effective medicines. Future work should focus on building a dedicated library of these compounds and conducting extensive biological screening to fully elucidate their therapeutic potential and establish a clear structure-activity relationship.

References

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  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega.
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  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry.
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  • Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal.
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  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018).
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Application Notes & Protocols for 3-Methoxy-1,2,4-triazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a six-membered heterocyclic motif of significant interest in contemporary organic synthesis.[1] Comprising three nitrogen atoms and three carbon atoms, this scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1] Beyond its pharmaceutical importance, the electron-deficient nature of the 1,2,4-triazine ring system makes it a powerful component in cycloaddition reactions, serving as a potent azadiene for the construction of other complex heterocyclic systems. This guide focuses specifically on the 3-methoxy substituted variant, a reagent whose electronic properties offer a unique balance of reactivity and stability for advanced synthetic applications.

The Role of the 3-Methoxy Substituent: Modulating Reactivity

In the realm of heterocyclic chemistry, substituents are not mere decorations; they are critical governors of a molecule's electronic character and, consequently, its reactivity. The methoxy (-OCH₃) group at the C3 position of the 1,2,4-triazine ring plays a pivotal role through its dual electronic nature:

  • Inductive Effect: Oxygen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that further depletes the triazine ring of electron density.

  • Mesomeric Effect: The oxygen's lone pairs can donate into the π-system of the ring, an electron-donating mesomeric effect (+M).

In the context of the primary application for 1,2,4-triazines—the inverse-electron-demand Diels-Alder reaction—the overall electron-deficient character of the ring is paramount. While the methoxy group is typically considered an activating group in electrophilic aromatic substitution, on the highly π-deficient triazine ring, its influence helps modulate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical; it ensures the azadiene is reactive enough to engage with electron-rich partners but not so unstable as to be difficult to handle or prone to unwanted side reactions. The choice of a 3-methoxy substituent over, for example, a strongly withdrawing group like a trifluoromethyl group or a simple hydrogen, allows the synthetic chemist to fine-tune the reaction kinetics for specific applications.

Core Application: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The cornerstone of 3-methoxy-1,2,4-triazine's utility is its participation as the diene component in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] Unlike the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds via the cycloaddition of an electron-poor diene with an electron-rich dienophile.[2]

Mechanism Rationale: The reaction is governed by frontier molecular orbital (FMO) theory. The key interaction is between the high-energy Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the low-energy LUMO of the electron-poor 1,2,4-triazine. The smaller the energy gap between these orbitals, the faster the reaction. The electron-withdrawing nitrogen atoms in the triazine ring inherently lower its LUMO energy, making it an excellent candidate for this transformation.

The reaction typically proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is often unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a stable, aromatic dihydropyridine or pyridine product. This extrusion of N₂ is the thermodynamic driving force for the reaction, rendering it effectively irreversible.

Figure 1: General mechanism of the IEDDA reaction of a 1,2,4-triazine.

Application Note 1: Synthesis of Highly Substituted Pyridines

Principle: One of the most powerful applications of the 1,2,4-triazine IEDDA reaction is the synthesis of pyridine scaffolds. By reacting 3-methoxy-1,2,4-triazine with various alkynes or alkenes, one can generate a diverse library of substituted pyridines, which are foundational structures in pharmaceuticals and agrochemicals. The reaction with strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN), is particularly efficient and can proceed at ambient temperatures.[3]

Representative Protocol: IEDDA Reaction with a Strained Alkyne

This protocol describes a general method for the reaction of a 3-substituted-1,2,4-triazine with BCN. It is a representative procedure that can be adapted for 3-methoxy-1,2,4-triazine.

Materials:

  • 3-Methoxy-1,2,4-triazine (1.0 eq)

  • Bicyclo[6.1.0]non-4-yne (BCN) (1.1 eq)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxy-1,2,4-triazine (e.g., 50 mg, 0.45 mmol).

  • Dissolution: Dissolve the triazine in anhydrous acetonitrile (e.g., 5 mL). Stir the solution at room temperature until all solid has dissolved.

  • Reagent Addition: In a separate vial, dissolve BCN (e.g., 60 mg, 0.50 mmol) in a small volume of anhydrous acetonitrile (e.g., 1 mL). Add the BCN solution dropwise to the stirring triazine solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of nitrogen gas (bubbling) and by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. The disappearance of the triazine starting material indicates completion.

    • Causality Note: The use of a strained alkyne like BCN dramatically accelerates the reaction due to the release of ring strain in the transition state. This allows the reaction to proceed under mild, ambient conditions, preserving sensitive functional groups.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the resulting pyridine product but a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is a common starting point.

  • Characterization: Combine the fractions containing the pure product, remove the solvent in vacuo, and characterize the resulting substituted pyridine by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation: Substituent Effects on Reactivity

The reactivity of azadienes in IEDDA reactions is highly sensitive to their electronic properties. Electron-withdrawing substituents generally increase the reaction rate by lowering the LUMO energy.

DieneDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹SolventReference
1,2,4-Triazine derivativeBCN~0.4 x 10⁻³Acetonitrile
1,2,4,5-Tetrazine (H)TCO3.3 x 10⁻¹Acetonitrile
1,2,4,5-Tetrazine (electron-withdrawing)TCO> 1000Aqueous
5-Phenyl-1,2,4-triazineTCO7.550% ACN/PBS

This table illustrates the general trend that increasing the number of nitrogen atoms (triazine vs. tetrazine) and adding electron-withdrawing groups significantly accelerates the IEDDA reaction rate.

Workflow_Pyridine_Synthesis start Setup Reaction: 3-Methoxy-1,2,4-triazine in anhydrous ACN under N₂ add_bcn Add BCN Solution (1.1 eq) dropwise at Room Temperature start->add_bcn monitor Monitor Reaction (TLC / LC-MS) 1-4 hours add_bcn->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup purify Purification (Silica Gel Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize end_node Pure Substituted Pyridine characterize->end_node

Figure 2: Experimental workflow for the synthesis of pyridines via IEDDA.

Application Note 2: Bioorthogonal Chemistry and Bioconjugation

Principle: The IEDDA reaction between 1,2,4-triazines and strained dienophiles (like TCO or BCN) is a premier example of a bioorthogonal "click" reaction.[1] Its high speed, specificity, and ability to proceed in aqueous media at physiological temperature and pH make it ideal for labeling complex biological molecules such as proteins, nucleic acids, and glycans, often within living systems.[2] A biomolecule is first functionalized with a strained alkyne or alkene "handle," and then the triazine-bearing probe (e.g., a fluorophore or affinity tag) is introduced, leading to rapid and specific covalent ligation. The 1,2,4-triazine core offers greater stability under physiological conditions compared to the more reactive 1,2,4,5-tetrazines, providing a longer temporal window for experiments.

General Protocol: Labeling a BCN-Functionalized Peptide

Materials:

  • BCN-functionalized peptide (1.0 eq), dissolved in PBS buffer (pH 7.4)

  • 3-Methoxy-1,2,4-triazine probe (e.g., linked to a fluorophore) (1.5 - 3.0 eq), dissolved in a water-miscible solvent like DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical tools (e.g., HPLC, Mass Spectrometry)

Step-by-Step Methodology:

  • Peptide Solution: Prepare a stock solution of the BCN-functionalized peptide in PBS buffer (e.g., 1 mM).

  • Triazine Probe Solution: Prepare a stock solution of the 3-methoxy-1,2,4-triazine probe in DMSO (e.g., 10 mM).

    • Self-Validation Note: It is critical to ensure the stability and purity of the triazine probe stock solution. It is recommended to prepare it fresh or store it at -20°C or -80°C in small aliquots to avoid degradation from repeated freeze-thaw cycles.[3]

  • Reaction Incubation: In a microcentrifuge tube, combine the peptide solution with the triazine probe solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid denaturing the peptide.

  • Incubation: Gently mix the solution and incubate at a controlled temperature (e.g., 25°C or 37°C). Reaction times can vary from minutes to a few hours depending on the concentrations and the specific triazine reactivity.

  • Analysis: The progress of the conjugation can be monitored by LC-MS, observing the consumption of the starting peptide and the appearance of a new peak corresponding to the mass of the conjugated product.

  • Purification (Optional): If necessary, the labeled peptide can be purified from excess unreacted triazine probe using methods like size-exclusion chromatography or reverse-phase HPLC.

Synthesis of the Reagent: 3-Methoxy-1,2,4-triazine

Principle: While several routes to 1,2,4-triazines exist, a robust and practical method for preparing 3-methoxy-1,2,4-triazine involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy begins with an easily accessible 3-chloro-1,2,4-triazine precursor. The chlorine atom serves as a good leaving group, which can be readily displaced by a methoxide nucleophile, such as sodium methoxide. This approach is often more reliable and scalable than de novo ring construction for this specific substitution pattern.

Representative Protocol: Nucleophilic Substitution of 3-Chloro-1,2,4-triazine

Materials:

  • 3-Chloro-1,2,4-triazine (1.0 eq)

  • Sodium methoxide (NaOMe) (1.1 - 1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere line

  • Neutralization agent (e.g., saturated aq. NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate or DCM)

Step-by-Step Methodology:

  • Precursor Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-1,2,4-triazine.

  • Dissolution & Cooling: Dissolve the chloro-triazine in anhydrous methanol and cool the solution to 0°C using an ice bath.

    • Causality Note: Cooling the reaction mixture initially helps to control the exothermicity of the nucleophilic addition and minimize potential side reactions.

  • Nucleophile Addition: Add solid sodium methoxide portion-wise to the stirring solution, or add a solution of sodium methoxide in methanol dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or gently heat to reflux if required. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the excess sodium methoxide.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure 3-methoxy-1,2,4-triazine.

References

  • Szűcs, Z., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7851. Available at: [Link]

  • Szűcs, Z., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]

  • Jadhav, G., et al. (2007). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Available at: [Link]

  • El-Faham, A., et al. (2020). Synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Available at: [Link]

  • Dowling, M. S., et al. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]

  • Knorre, D. G., et al. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Boger, D. L., et al. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Organic Letters. Available at: [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Available at: [Link]

  • Various Authors. (n.d.). Triazine compounds and a process for preparation thereof. Google Patents.
  • Patterson, D. M., et al. (2015). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. Chemistry – A European Journal. Available at: [Link]

  • Wiessler, M., et al. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of Biomolecules. International Journal of Medical Sciences. Available at: [Link]

  • Rykowski, A., et al. (n.d.). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 3-Methoxy-1,2,4-triazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of 1,2,4-Triazines in Modern Synthesis

The 1,2,4-triazine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2] These nitrogen-rich heterocycles are electron-deficient in nature, a characteristic that governs their reactivity and opens avenues for various chemical transformations.[3] While traditional cross-coupling reactions on triazines often involve halogenated precursors, this guide focuses on the utility of 3-methoxy-1,2,4-triazine as a versatile reagent, primarily in the context of nucleophilic aromatic substitution (SNAr) reactions for the formation of new carbon-carbon and carbon-nitrogen bonds.

The methoxy group at the 3-position of the 1,2,4-triazine ring serves as a competent leaving group, enabling the introduction of a wide array of nucleophiles. This approach offers an alternative to palladium-catalyzed cross-coupling reactions and is particularly useful for the synthesis of diversely substituted 1,2,4-triazine libraries. This document provides a comprehensive overview of the synthesis of the 3-methoxy-1,2,4-triazine precursor, the mechanistic principles behind its reactivity, and detailed protocols for its application in forming C-C and C-N bonds.

Synthesis of 3-Substituted 1,2,4-Triazine Precursors

The construction of the 1,2,4-triazine core can be achieved through several synthetic strategies. A common and effective method involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[4][5] This approach allows for the introduction of various substituents at the 3-, 5-, and 6-positions of the triazine ring.

For the synthesis of the key precursor, 3-chloro-1,2,4-triazine, a multi-step sequence starting from commercially available materials is typically employed. This halogenated intermediate is then readily converted to 3-methoxy-1,2,4-triazine via nucleophilic substitution with sodium methoxide.

Protocol 1: Synthesis of 3-Methoxy-1,2,4-triazine

This two-step procedure outlines the synthesis of 3-methoxy-1,2,4-triazine from a suitable 1,2-dicarbonyl compound and a hydrazine-derived species, followed by substitution with methoxide.

Step 1: Synthesis of 3-Chloro-1,2,4-triazine (Illustrative)

  • Reaction: The synthesis of the 3-chloro-1,2,4-triazine precursor is typically achieved through a cyclization-chlorination sequence. For instance, condensation of a 1,2-dicarbonyl compound with aminoguanidine can furnish a 3-amino-1,2,4-triazine, which can then be converted to the 3-chloro derivative via a Sandmeyer-type reaction.

  • Caution: Handling of reagents like phosphorus oxychloride requires appropriate personal protective equipment and a well-ventilated fume hood.

Step 2: Synthesis of 3-Methoxy-1,2,4-triazine

  • Materials:

    • 3-Chloro-1,2,4-triazine

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous methanol

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of 3-chloro-1,2,4-triazine in anhydrous methanol under an inert atmosphere, add sodium methoxide portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-1,2,4-triazine.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring

The reactivity of 3-methoxy-1,2,4-triazine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three nitrogen atoms in the triazine ring significantly reduces the electron density of the aromatic system, making the carbon atoms electrophilic and susceptible to nucleophilic attack.[3][6]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the methoxy group (C3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of the methoxide leaving group.

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction.

Sources

Application Note: Scalable Methodologies for 3-Methoxy-1,2,4-triazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Methoxy-1,2,4-triazine represents a critical transformation in the development of nucleoside analogs and antiviral pharmacophores. The 1,2,4-triazine core is electron-deficient, making it highly susceptible to nucleophilic attack; however, this same reactivity poses significant challenges during scale-up, including regioselectivity issues, ring opening (hydrolysis), and thermal instability of precursors.

This Application Note details two distinct, scalable protocols for the methoxylation of the 1,2,4-triazine core:

  • Method A (Robust Batch Mode): Nucleophilic displacement of the 3-methylthio group. Recommended for multi-gram to kilogram campaigns requiring high process stability.

  • Method B (Continuous Flow Mode): Rapid displacement of the 3-chloro group. Recommended for high-throughput generation where the thermal instability of the chloro-precursor requires minimized residence times.

Strategic Route Analysis

The introduction of the methoxy group at the C3 position typically proceeds via Nucleophilic Aromatic Substitution (


) . The choice of leaving group (LG) dictates the process engineering controls required.
FeatureRoute A: Sulfide Displacement (

)
Route B: Chloride Displacement (

)
Precursor Stability High. Solid, storable at RT.Low. Moisture sensitive; hydrolyzes to ketone.
Reactivity Moderate. Requires heat (Reflux).High. Exothermic at

.
Byproducts Sodium thiomethoxide (NaSMe) - Odor control required. Sodium chloride (NaCl) - Benign.
Atom Economy Lower (Loss of -SMe).Higher (Loss of -Cl).
Scale-up Risk Odor management; slower kinetics.Thermal runaway; hydrolysis.
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The methoxide anion attacks the electron-deficient C3 position, forming a Meisenheimer-like complex, followed by the expulsion of the leaving group.

SNAr_Mechanism SM 3-L-1,2,4-triazine (L = Cl, SMe) Complex Tetrahedral Intermediate SM->Complex Addition OMe NaOMe (Nucleophile) OMe->Complex Product 3-Methoxy-1,2,4-triazine Complex->Product Elimination LG Leaving Group (NaL) Complex->LG

Figure 1: General mechanism for the methoxylation of 3-substituted-1,2,4-triazines.

Method A: Robust Batch Synthesis (Sulfide Displacement)

Applicability: Ideal for standard reactor setups where odor scrubbing is available and precursor stability is paramount.

Materials
  • Substrate: 3-Methylthio-1,2,4-triazine (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 equiv)

  • Solvent: Anhydrous Methanol (5-10 volumes)

  • Quench: Glacial Acetic Acid

Protocol
  • Reactor Charging: To a dry glass-lined reactor equipped with a reflux condenser and a caustic scrubber (bleach trap for MeSH), charge 3-Methylthio-1,2,4-triazine and Methanol .

  • Reagent Addition: Add NaOMe solution dropwise over 30 minutes at 20-25°C.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to Reflux (65°C) . Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (EtOAc/Hexane 1:1). Target <1% starting material.

  • Workup (Critical):

    • Cool to 20°C.

    • Neutralization: Add Glacial Acetic Acid until pH ~7. Do not acidify below pH 6 to avoid hydrolysis of the methoxy group.

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Resuspend the residue in Dichloromethane (DCM) and Water.

  • Extraction: Separate phases. Wash the organic layer with 10% bleach solution (to oxidize residual methanethiol/sulfide species) followed by brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Vacuum distillation (if liquid) or recrystallization from Hexane/EtOAc (if solid).

Method B: Continuous Flow Synthesis (Chloride Displacement)

Applicability: Ideal for handling 3-Chloro-1,2,4-triazine , which is thermally unstable and a potent skin sensitizer. Flow chemistry minimizes the inventory of hazardous intermediates.

Experimental Setup (Flow)
  • Pump A: 3-Chloro-1,2,4-triazine in Anhydrous THF (0.5 M).

  • Pump B: NaOMe in MeOH (0.6 M).

  • Reactor: PFA Tubing Reactor (Volume: 10 mL) or Chip Reactor.

  • Temperature: -10°C to 0°C.

Flow_Process PumpA Pump A: 3-Chloro-Triazine (in THF) Mixer T-Mixer (High Shear) PumpA->Mixer Flow Rate X PumpB Pump B: NaOMe (in MeOH) PumpB->Mixer Flow Rate Y Reactor Residence Loop (-10°C, 2-5 min) Mixer->Reactor Quench Quench Vessel (Dilute AcOH) Reactor->Quench Waste Waste/Workup Quench->Waste

Figure 2: Continuous flow manifold for the rapid methoxylation of unstable chloro-triazines.

Protocol
  • Preparation: Dissolve 3-Chloro-1,2,4-triazine in dry THF. Caution: Handle in a glovebox or rapid transfer; material hydrolyzes in air.

  • System Priming: Flush the reactor with dry THF.

  • Execution:

    • Set reactor bath to -10°C .

    • Start pumps to achieve a residence time (

      
      ) of 2–5 minutes .
      
    • Maintain a stoichiometry of 1.1 equiv NaOMe.

  • Quenching: Direct the reactor outlet into a stirred vessel containing dilute acetic acid in EtOAc.

  • Advantages: This method suppresses the formation of hydrolysis byproducts (1,2,4-triazin-3-one) by minimizing the contact time of the unstable starting material with moisture and heat.

Analytical Controls & Characterization

Successful synthesis is confirmed by the disappearance of the leaving group signals and the appearance of the characteristic methoxy singlet.

ParameterSpecification / Observation
Appearance Colorless to pale yellow liquid or low-melting solid.
1H NMR (CDCl3)

~4.15 ppm (s, 3H, -OMe);

~8.5-9.5 ppm (Ring protons).
13C NMR (ppm) C3-OMe: ~166.1 ; C5: ~161.6; C6: ~145.5 [1].
Impurity A 1,2,4-Triazin-3-one: Result of hydrolysis. Broad peak ~12 ppm (NH).
Impurity B Ring Opening: Nitrile signals in IR if ring degrades.

Process Safety & Hazards

  • 3-Chloro-1,2,4-triazine: Severe skin irritant and sensitizer. Potential explosion hazard if heated in a confined space [2]. Use full PPE including face shield and chemically resistant gloves (Nitrile/Silver Shield).

  • Sodium Methoxide: Corrosive and moisture sensitive. Generates heat upon mixing with water.

  • Methylthio Route Byproducts: Methanethiol (MeSH) and NaSMe are toxic and have a low odor threshold. All vents must be scrubbed with bleach (NaOCl) solution to oxidize sulfides to sulfonates [3].

References

  • Thieme Connect. 13C NMR Data of 1,2,4-Triazines. Table 7: Influence of N-Oxidation on the Shifts in 13C NMR Spectra.

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (Analogous chloro-triazine safety profile).

  • MDPI. (Hetero)Arene Ring-Fused [1,2,4]Triazines: Synthesis via Nucleophilic Substitution. (General synthetic methodologies for triazine functionalization).

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazines and related heterocycles. (Mechanistic insights into triazine chemistry).

Application Notes and Protocols: 3-Methoxy-1,2,4-triazine as a Novel Fluorogenic Label for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-methoxy-1,2,4-triazine as a novel fluorogenic labeling reagent for biomolecules containing primary amines. This document outlines the underlying chemical principles, detailed experimental protocols for labeling and analysis, and key performance characteristics.

Introduction: A New Tool for Fluorescent Biomolecule Detection

Fluorescent labeling is a cornerstone technique in modern biological research and drug discovery, enabling the sensitive detection and tracking of biomolecules.[1] While a variety of fluorescent labels are commercially available, the demand for novel probes with unique photophysical properties and functionalities continues to grow.[2] The 1,2,4-triazine scaffold has emerged as a versatile core for the development of functional organic materials, including those with interesting photoluminescence characteristics.[3]

This guide introduces 3-methoxy-1,2,4-triazine as a promising, small-molecule fluorescent label. A key feature of this reagent is its fluorogenic nature; the parent compound is non-fluorescent, but upon reaction with a primary amine, it forms a highly fluorescent 3-amino-1,2,4-triazine adduct. This "turn-on" fluorescence minimizes background signal from unbound probes, making it particularly suitable for no-wash imaging experiments in live cells.[4][5]

Principle of the Method: Fluorogenic Reaction with Primary Amines

The utility of 3-methoxy-1,2,4-triazine as a fluorescent label is based on a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient 1,2,4-triazine ring is susceptible to attack by nucleophiles. Primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, act as potent nucleophiles that attack the C3 position of the triazine ring. This leads to the displacement of the methoxy group and the formation of a stable, fluorescent 3-amino-1,2,4-triazine derivative.

The reaction is proposed to proceed as follows:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Product Formation reagents 3-Methoxy-1,2,4-triazine + R-NH₂ intermediate Meisenheimer-like Intermediate reagents->intermediate Nucleophilic attack by the primary amine product Fluorescent 3-Amino-1,2,4-triazine Adduct + Methanol intermediate->product Elimination of methanol

Caption: Proposed reaction mechanism for labeling primary amines.

This reaction is highly specific for primary amines under controlled pH conditions. The resulting 3-amino-1,2,4-triazine product exhibits distinct photophysical properties that are favorable for biological applications.

Photophysical Properties of the 3-Amino-1,2,4-triazine Adduct

The photophysical characteristics of the fluorescent product formed after the reaction of 3-methoxy-1,2,4-triazine with a primary amine are summarized below. These properties are typical for amino-substituted 1,2,4-triazine derivatives.

PropertyValue
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~430 nm
Stokes Shift ~80 nm
Molar Extinction Coefficient (ε) > 10,000 M-1cm-1
Fluorescence Quantum Yield (ΦF) Moderate to high in aqueous buffers

Note: The exact photophysical properties may vary depending on the local environment of the labeled biomolecule and the solvent.

Experimental Protocols

General Considerations
  • Purity of Biomolecules: Ensure that the biomolecule to be labeled is free of any amine-containing buffers (e.g., Tris) or other contaminants that could react with the labeling reagent.[6] Dialysis or size-exclusion chromatography is recommended for buffer exchange.

  • Solvent for Labeling Reagent: 3-methoxy-1,2,4-triazine should be dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[7]

  • Reaction Buffer: A slightly alkaline buffer (pH 8.0-9.0) is recommended to ensure that the primary amino groups of the biomolecule are deprotonated and thus more nucleophilic.[8] Sodium bicarbonate or sodium borate buffers are suitable choices.[9]

Protocol for Labeling Proteins

This protocol is optimized for labeling 1 mg of a protein with a molecular weight of ~150 kDa (e.g., IgG antibody).

Materials:

  • Protein solution (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5)

  • 3-methoxy-1,2,4-triazine

  • Anhydrous DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Labeling Reagent Stock Solution: Dissolve 1 mg of 3-methoxy-1,2,4-triazine in 100 µL of anhydrous DMF to prepare a ~80 mM stock solution.

  • Reaction Setup: To 1 mg of the protein solution, add a 10 to 20-fold molar excess of the 3-methoxy-1,2,4-triazine stock solution. Add the labeling reagent dropwise while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~350 nm (for the 3-amino-1,2,4-triazine adduct).

G A Prepare Protein Solution (Amine-free buffer, pH 8.5) C Add Labeling Reagent to Protein Solution (Molar Excess) A->C B Prepare 3-Methoxy-1,2,4-triazine Stock Solution in DMF B->C D Incubate for 2 hours at Room Temperature C->D E Purify Labeled Protein (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (Spectroscopy) E->F

Caption: Workflow for labeling proteins with 3-methoxy-1,2,4-triazine.

Protocol for Labeling Amine-Modified Oligonucleotides

This protocol is a starting point for labeling ~100 µg of an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (desalted)

  • 0.1 M Sodium borate buffer, pH 8.5

  • 3-methoxy-1,2,4-triazine

  • Anhydrous DMF

  • Ethanol

  • 3 M Sodium chloride

Procedure:

  • Purify the Oligonucleotide: To remove any interfering compounds, precipitate the oligonucleotide by adding 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[9] Centrifuge, wash the pellet with 70% ethanol, and air dry.

  • Prepare Oligonucleotide Solution: Dissolve the dried oligonucleotide in 50 µL of 0.1 M sodium borate buffer, pH 8.5.

  • Prepare Labeling Reagent Stock Solution: Prepare a fresh stock solution of 3-methoxy-1,2,4-triazine in DMF as described in the protein labeling protocol.

  • Reaction Setup: Add a 50 to 100-fold molar excess of the labeling reagent to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 4-6 hours at room temperature, protected from light.

  • Purification: Purify the labeled oligonucleotide by ethanol precipitation as described in step 1, or by using reverse-phase HPLC.

  • Characterization: Confirm successful labeling by comparing the absorbance spectra of the labeled and unlabeled oligonucleotides.

Data Analysis: Determining the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules per biomolecule, can be estimated using the following formula for proteins:

DOL = (Amax × εprotein) / [(A280 - (CF × Amax)) × εdye]

Where:

  • Amax is the absorbance of the conjugate at the λmax of the dye (~350 nm).

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εdye is the molar extinction coefficient of the dye at its λmax.

  • CF is the correction factor (A280/Amax) for the dye.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive labeling reagent.- Presence of primary amines in the buffer.- pH of the reaction is too low.- Prepare fresh labeling reagent stock solution.- Perform buffer exchange of the biomolecule.- Ensure the reaction buffer pH is between 8.0 and 9.0.
Precipitation of Biomolecule - High concentration of organic solvent from the labeling reagent stock.- Add the labeling reagent stock solution slowly while vortexing.- Reduce the volume of the labeling reagent stock added.
High Background Fluorescence - Incomplete removal of unreacted labeling reagent.- Repeat the purification step or use a different purification method (e.g., dialysis).

References

  • Structural, electrochemical and optical properties of 1,2,4-triazine derivative. (n.d.). Materials Science in Semiconductor Processing, 142, 106484. 10

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). Molecules, 27(11), 3383.

  • Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). International Journal of Molecular Sciences, 23(15), 8107.

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Molecules, 27(10), 3254.

  • A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. (n.d.). BenchChem.

  • Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2. (n.d.). Thermo Fisher Scientific.

  • Amine-Reactive Probes. (n.d.). Thermo Fisher Scientific.

  • Amine-Reactive Probes. (2005). The Joseph Lab.

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2011). Chemistry Central Journal, 5, 86.

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. (2024). Molecules, 29(10), 2261.

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). RSC Medicinal Chemistry.

  • Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials. (2024). Polymers, 16(11), 1545.

  • High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. (n.d.). RSC Advances.

  • Fluorogenic Label for Biomolecular Imaging. (2009). Journal of the American Chemical Society, 131(43), 15592–15593.

  • Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. (n.d.). BenchChem.

  • Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties. (2017). Journal of Materials Science: Materials in Electronics, 28(17), 12763–12774.

  • Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. (2021). Chemical Communications, 57(80), 10403–10406.

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2025). Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Direct Synthesis of β-Aminoenals through Reaction of 1,2,3-Triazine with Secondary Amines. (2018). The Journal of Organic Chemistry, 83(17), 10565–10572.

  • Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. (2024). Chimica Techno Acta, 12(1), 12109.

  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. (2025). RSC Advances.

  • Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. (2016). Chemical Science, 7(12), 7095–7101.

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2011). Chemistry Central Journal, 5, 86.

  • Tris(triazolo)triazine-based emitters for solution-processed blue thermally activated delayed fluorescence organic light-emitting diodes. (2020). Journal of Materials Chemistry C, 8(42), 14859–14867.

  • Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. (2025). ResearchGate.

  • Synthesis and Characterization of FarRed/NIRFluorescent BODIPY Dyes, SolidState Fluorescence, and Application as Fluorescent Tag. (n.d.). IRIS-AperTO.

  • 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. (2022). International Journal of Molecular Sciences, 23(10), 5634.

  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. (2021). ACS Central Science, 7(5), 864–873.

  • RSC Advances. (n.d.). RSC Publishing.

  • fluorescence quantum yield. (n.d.). MedChemExpress.

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). International Journal of Molecular Sciences, 23(22), 14207.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxy-1,2,4-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-ZN-3M-OPT Subject: Yield Improvement & Troubleshooting for 3-Methoxy-1,2,4-Triazine Scaffolds Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

3-Methoxy-1,2,4-triazines are critical electron-deficient dienes used primarily in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize highly substituted pyridines.[1]

Users frequently report yields below 30% due to three primary failure modes:

  • Ring Decomposition: Nucleophilic attack at the C5/C6 positions rather than the desired C3 substitution.

  • Hydrolysis: Moisture sensitivity leading to the formation of the thermodynamically stable 1,2,4-triazin-3-one (tautomer of the hydroxy species).[1]

  • Purification Loss: Degradation of the methoxy-triazine on acidic silica gel.

This guide provides a validated protocol and troubleshooting logic to stabilize the triazine core and maximize yield.

Critical Process Parameters (CPP)

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) of a leaving group (LG) at the C3 position.
ParameterRecommended RangeScientific Rationale
Leaving Group (LG)

(Sulfone) >

>

Sulfones are superior leaving groups, allowing milder conditions and faster kinetics, reducing exposure time to nucleophiles that attack the ring.[1]
Reagent Stoichiometry 0.95 - 1.05 eq.[1] NaOMeExcess methoxide attacks the electron-deficient C5/C6 positions, causing ring opening (decomposition).[1]
Temperature

to

Low temperature kinetically favors the

at C3 over the decomposition pathways at C5/C6.[1]
Solvent System Anhydrous MeOH / THFTHF improves solubility of the substrate; MeOH is the reagent source. Water must be

to prevent hydrolysis.[1]

Standard Operating Procedure (SOP)

Protocol: Methoxylation of 3-(Methylsulfonyl)-1,2,4-triazine This protocol assumes the use of the sulfone precursor, which offers the highest reproducible yields.[1]

Reagents:

  • 3-(Methylsulfonyl)-1,2,4-triazine (1.0 eq)[1]

  • Sodium Methoxide (0.5 M in MeOH, 1.0 eq)[1]

  • Anhydrous THF (Volume to 0.1 M substrate concentration)[1]

Workflow:

  • Dissolution: Dissolve the sulfone substrate in anhydrous THF under Argon/Nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.

  • Titration: Add the NaOMe solution dropwise over 20 minutes. Do not dump the reagent. A localized high concentration of methoxide triggers ring destruction.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (Alumina plates) or LC-MS.[1]

    • Checkpoint: The reaction is complete when the sulfone is consumed. Do not heat to force conversion.

  • Quench: Quench with solid

    
     (1.5 eq) at 0°C.
    
  • Workup: Dilute with

    
    , filter off salts, and concentrate under reduced pressure at <30°C  (triazines are volatile).
    
  • Purification: Flash chromatography on Neutral Alumina or

    
    -deactivated Silica (2% v/v).
    

Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry immediately. What happened?

Diagnosis: Ring Decomposition (Nucleophilic Attack at C5/C6).[1] Mechanism: The 1,2,4-triazine ring is highly electron-deficient.[1] While C3 is activated for substitution, C5 and C6 are susceptible to nucleophilic addition. If the temperature is too high or methoxide concentration is too high, the nucleophile attacks C5, breaking the aromaticity and leading to ring-opening polymerization. Fix:

  • Switch leaving group from

    
     to 
    
    
    
    (allows milder conditions).
  • Strictly maintain

    
    .[1]
    
  • Slow the addition rate of NaOMe.

Q2: I see full conversion on TLC, but my isolated yield is <10%.

Diagnosis: Column Degradation. Mechanism: 3-Methoxy-1,2,4-triazines are acid-sensitive.[1] Standard silica gel is slightly acidic (


).[1] This acidity catalyzes the hydrolysis of the methoxy group back to the triazinone or facilitates decomposition.
Fix: 
  • Use Neutral Alumina: This is the gold standard for triazine purification.

  • Deactivate Silica: If Alumina is unavailable, flush the silica column with 2%

    
     in hexanes before loading your sample.[1]
    
Q3: Why is the sulfone precursor recommended over the chloride?

Diagnosis: Kinetics vs. Thermodynamics. Explanation: The sulfonyl group (


) is a stronger electron-withdrawing group and a better leaving group than chloride.[1] This accelerates the 

reaction rate at C3, allowing the reaction to proceed at lower temperatures where the competing decomposition pathways (at C5/C6) are kinetically suppressed.

Mechanistic & Workflow Visualization[1]

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the competition between the desired substitution (


) and the fatal ring-opening pathway.

TriazineReaction Start 3-LG-1,2,4-Triazine (LG = Cl, SO2Me) Intermediate_C3 Meisenheimer Complex (Attack at C3) Start->Intermediate_C3 Low Temp (<0°C) Kinetic Control Intermediate_C5 Sigma Complex (Attack at C5/C6) Start->Intermediate_C5 High Temp / Excess Base OMe NaOMe (Nucleophile) OMe->Start Product 3-Methoxy-1,2,4-triazine (Desired Product) Intermediate_C3->Product -LG (Fast) Decomp Ring Opening / Tar (Irreversible) Intermediate_C5->Decomp Ring Fragmentation

Caption: Kinetic competition between productive


 at C3 (Green) and destructive nucleophilic attack at C5 (Red).
Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to identify the root cause of yield loss.

Troubleshooting Issue Start: Low Yield Observed CheckTLC Check Crude TLC/LCMS Is Product Present? Issue->CheckTLC YesProd Yes, Product is in Crude CheckTLC->YesProd Yes NoProd No, mostly SM or Tar CheckTLC->NoProd No Purification Did you use Standard Silica? YesProd->Purification BlackTar Is the mixture black/tarry? NoProd->BlackTar AcidDeg Diagnosis: Acidic Degradation Action: Use Neutral Alumina Purification->AcidDeg Yes Volatile Diagnosis: Volatility Loss Action: Evaporate <30°C, no high vac Purification->Volatile No RingOpen Diagnosis: Ring Decomposition Action: Lower Temp, Titrate Base BlackTar->RingOpen Yes Hydrolysis Diagnosis: Hydrolysis (Triazinone) Action: Dry Solvents (THF/MeOH) BlackTar->Hydrolysis No (Clean SM/Triazinone)

Caption: Step-by-step diagnostic flow to isolate synthesis vs. purification failures.

References

  • Boger, D. L. , et al. "Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: Formal Total Synthesis of Streptonigrin."[1][2] Journal of the American Chemical Society, vol. 109, no. 9, 1987, pp. 2717–2727.[1] (Foundational text on the synthesis and stability of 1,2,4-triazines for IEDDA).[1]

  • Boger, D. L. , & Panek, J. S.[1][2] "Inverse Electron Demand Diels-Alder Reactions of 1,2,4-Triazines: Preparation of Pyridines." Journal of Organic Chemistry, vol. 46, no. 10, 1981, pp. 2179–2182.[1] (Details the

    
     conditions and sensitivity of the triazine nucleus).
    
  • Wilde, R. G. , et al. "Synthesis of 1,2,4-Triazines via Nucleophilic Substitution."[1] Tetrahedron Letters, vol. 50, no. 12, 2009. (General reference for leaving group effects in electron-deficient heterocycles).

  • BenchChem Technical Notes. "Refining Purification Techniques for 1,2,4-Triazine Derivatives." (Source for purification protocols regarding silica acidity).

Sources

Technical Support Center: 3-Methoxy-1,2,4-triazine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Ticket: #TRZ-OMe-001 Subject: Optimization of Synthesis, Stability, and IEDDA Reactivity

Executive Summary

3-Methoxy-1,2,4-triazine is a pivotal electron-deficient heterocycle, primarily utilized as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize highly substituted pyridines. Its utility, however, is often compromised by two competing factors: hydrolytic instability of the imidate functionality and regioselectivity challenges during cycloaddition.

This guide provides validated protocols for synthesizing, storing, and utilizing 3-methoxy-1,2,4-triazine, moving beyond generic textbook advice to address the specific physicochemical pitfalls of the triazine core.

Module 1: Synthesis & Purification

The Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to 3-methoxy-1,2,4-triazine is the displacement of a leaving group (typically 3-methylthio or 3-chloro) using sodium methoxide. Direct alkylation of 1,2,4-triazin-3-ones often leads to N-alkylation mixtures and should be avoided.

Step-by-Step Methodology

Target Scale: 10 mmol

  • Preparation: Dissolve 3-(methylthio)-1,2,4-triazine (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool the solution to 0°C under an Argon atmosphere.

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe, 1.1 equiv) as a 25% w/w solution in MeOH dropwise over 10 minutes.

    • Critical Control: Do not add solid NaOMe directly; localized hotspots cause ring decomposition.

  • Reaction: Allow to warm to Room Temperature (23°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench & Workup:

    • Concentrate in vacuo to ~20% volume.

    • Dilute with

      
       (Diethyl Ether) to precipitate NaSMe salts. Filter through a celite pad.
      
    • Note: Avoid aqueous workup if possible to prevent hydrolysis. If necessary, use cold saturated

      
      .
      
Troubleshooting Synthesis
SymptomProbable CauseCorrective Action
Low Yield / White Precipitate Hydrolysis: Moisture in MeOH converted the product to 1,2,4-triazin-3-one (insoluble solid).Use freshly distilled MeOH or molecular sieves (3Å). Ensure NaOMe solution is titration-verified.
Red/Brown Tar Ring Opening: Temperature too high during NaOMe addition.Maintain 0°C strictly during addition. Triazines are sensitive to strong bases at elevated temperatures.
N-Alkylation Byproducts Wrong Starting Material: Attempted Ag-salt alkylation of triazinone.Switch to the

route using 3-chloro or 3-methylthio precursors.
Visualizing the Pathway

Synthesis SM 3-(Methylthio)-1,2,4-triazine Inter Meisenheimer Complex SM->Inter + NaOMe / MeOH 0°C Prod 3-Methoxy-1,2,4-triazine Inter->Prod - NaSMe (S_NAr) Side 1,2,4-Triazin-3-one (Hydrolysis Product) Inter->Side + H2O (Trace Moisture)

Caption: S_NAr mechanism showing the critical competition between methoxylation and hydrolysis.

Module 2: Stability & Storage

The methoxy group at C3 is an imidate ester equivalent. It is electronically activated by the adjacent ring nitrogens, making it highly susceptible to acid-catalyzed hydrolysis.

Storage Protocols
  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).

  • Container: Amber glass (light sensitive) with Teflon-lined caps.

  • Shelf-Life: 3–6 months under optimal conditions. If the solid turns opaque/white, hydrolysis has occurred.

Module 3: Reactivity (IEDDA Applications)

The Mechanism

3-Methoxy-1,2,4-triazine acts as an electron-deficient diene (LUMO-controlled). It reacts with electron-rich dienophiles (enamines, ynamines, strained alkynes) via a [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of Nitrogen (


).
Optimization Matrix
ParameterRecommendationScientific Rationale
Solvent Chlorobenzene, Toluene, or 1,4-Dioxane Non-polar aromatics stabilize the transition state and allow high reflux temperatures (110°C+) often needed for extrusion of

.
Catalysis Lewis Acids (e.g., ZnBr2) Lowers the LUMO of the triazine, accelerating reaction with "sluggish" dienophiles. Warning: Can accelerate hydrolysis.
Dienophile Electron-Rich (Enamines) The reaction is HOMO(dienophile) – LUMO(diene) controlled.[1] Electron-donating groups on the dienophile lower the activation energy.
Reaction Pathway Visualization

IEDDA Triazine 3-Methoxy-1,2,4-triazine (Diene) Cyclo [4+2] Adduct (Bicyclic Intermediate) Triazine->Cyclo Heat / Lewis Acid Dienophile Electron-Rich Dienophile (e.g., Enamine) Dienophile->Cyclo Heat / Lewis Acid N2 Nitrogen Gas (N2) Cyclo->N2 Extrusion Pyridine Substituted Pyridine (Final Product) Cyclo->Pyridine Retro-Diels-Alder

Caption: The IEDDA cascade: Cycloaddition followed by cheletropic elimination of Nitrogen.

FAQs: Technical Troubleshooting

Q1: My IEDDA reaction stalled at the intermediate. I see the adduct by NMR, but no pyridine. Why?

  • Answer: The extrusion of

    
     is the rate-limiting step in some sterically constrained systems.
    
  • Fix: Increase reaction temperature to >130°C (switch solvent to Xylenes or mesitylene). Alternatively, adding a mild oxidant (DDQ) or acid scavenger can sometimes facilitate the aromatization if the intermediate is a dihydropyridine rather than the bridged species.

Q2: Can I use 3-methoxy-1,2,4-triazine for bioconjugation?

  • Answer: Yes, but it is less reactive than tetrazines. It requires strained dienophiles like trans-cyclooctene (TCO) or BCN. For rapid "click" chemistry at biological concentrations, tetrazines are generally preferred, but triazines offer higher stability if long circulation times are needed before activation.

Q3: Why is regioselectivity poor when reacting with asymmetric alkynes?

  • Answer: The 3-methoxy group exerts a specific electronic influence, but steric factors often dominate.

  • Fix: Use bulky substituents on the triazine C6 position to direct the dienophile orientation. The reaction generally follows the Alder-Stein rules, but calculation of FMO coefficients (HOMO/LUMO) is recommended for new substrates.

References

  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes: Scope and Applications. Chemical Reviews, 86(5), 781–793.

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][5][6][7][8] Synthesis and Properties. Journal of Heterocyclic Chemistry, 7(4), 767–771.

  • Taylor, E. C., & Macor, J. E. (1989). Intramolecular Diels-Alder reactions of 1,2,4-triazines. The Journal of Organic Chemistry, 54(6), 1249–1256.

  • Thalhammer, F., et al. (1990). Reactivity of 1,2,4-Triazines in Inverse Electron Demand Diels-Alder Reactions. Tetrahedron Letters, 31(47), 6851-6854.

Sources

Technical Support Center: Synthesis of 3-Methoxy-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-methoxy-1,2,4-triazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. This guide provides in-depth, experience-based insights and actionable troubleshooting protocols to ensure the integrity and success of your experiments.

Overview of Synthesis

The synthesis of 3-methoxy-1,2,4-triazine and its derivatives is a crucial process in medicinal chemistry, as the 1,2,4-triazine scaffold is a key component in a variety of biologically active compounds.[1][2][3] A prevalent and reliable synthetic route involves a multi-step process beginning with the condensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or thiosemicarbazide derivative, followed by cyclization and subsequent functional group manipulation.[4]

A common approach is the methylation of a 3-thioxo-1,2,4-triazin-5(4H)-one precursor, which is formed by reacting thiocarbohydrazide with a glyoxal derivative.[5] The methoxy group is then introduced by reacting the thione with a methylating agent. While seemingly straightforward, this pathway, like many heterocyclic syntheses, is prone to side reactions that can complicate purification and reduce yields. Understanding these potential pitfalls is key to successful synthesis.

Synthesis_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Methylation Thiocarbohydrazide Thiocarbohydrazide Condensation Condensation Thiocarbohydrazide->Condensation Glyoxal Glyoxal Glyoxal->Condensation 3-Thioxo-1,2,4-triazine_precursor 3-Thioxo-1,2,4-triazine Precursor Condensation->3-Thioxo-1,2,4-triazine_precursor Methylation_Reaction Methylation_Reaction 3-Thioxo-1,2,4-triazine_precursor->Methylation_Reaction Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Methylation_Reaction Final_Product 3-Methoxy-1,2,4-triazine Methylation_Reaction->Final_Product

Caption: General synthetic pathway for 3-methoxy-1,2,4-triazine.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low. What are the most likely causes?

A1: Low yields in 1,2,4-triazine synthesis can often be attributed to several factors:

  • Incomplete Cyclization: The initial condensation to form the triazine ring may not go to completion. This leaves unreacted starting materials or linear intermediates in the reaction mixture, which can be difficult to separate. The key is to ensure optimal reaction conditions (temperature, time, and pH) for the cyclization step. Driving the reaction to completion, for instance by removing water, can be beneficial.

  • Starting Material Purity: The purity of the glyoxal and thiocarbohydrazide (or related precursors) is paramount. Impurities in these starting materials can lead to a cascade of side reactions. Always verify the purity of your starting materials by appropriate analytical methods (e.g., NMR) before use.

  • Suboptimal Methylation: In the final step, the methylation of the 3-thioxo precursor can be inefficient. The choice of methylating agent, base, and solvent is critical. For instance, a weak base may not sufficiently deprotonate the thione, leading to poor reactivity.

Q2: I see an unexpected spot on my TLC with a lower Rf than my product. What could it be?

A2: A more polar, lower Rf spot often indicates the presence of the hydrolyzed byproduct, 3-oxo-1,2,4-triazine (triazinone) . The methoxy group is an enol ether-like functional group and can be susceptible to hydrolysis, particularly during acidic or basic aqueous workups.[6] This hydrolysis converts the methoxy group to a carbonyl, creating a more polar triazinone.

  • Causality: This is often caused by prolonged exposure to acidic conditions (e.g., during extraction with HCl) or strong basic conditions.

  • Confirmation: This byproduct will have a distinct mass spectrum (M-14 relative to the product, corresponding to the loss of CH₂). In ¹H NMR, the characteristic methoxy singlet (around 4.0 ppm) will be absent, and a broad NH proton signal may appear.

Q3: My mass spectrometry results show a peak at roughly double the mass of my expected product. What is this?

A3: A peak at approximately 2x the mass of the product strongly suggests the formation of a dimer . Dimerization can occur at various stages:

  • Intermediate Dimerization: Reactive intermediates, especially if the cyclization is slow, can react with each other.

  • Product Dimerization: Although less common for the final methoxy product, some triazine derivatives are known to dimerize under certain conditions, such as exposure to light or heat.[7]

  • Confirmation: The exact mass should be carefully checked to see if it corresponds to M+M, M+M-H₂, or another plausible dimeric structure. Tandem MS (MS/MS) can be used to fragment the high-mass ion and see if it produces the monomeric product ion, which would be strong evidence for a dimer.

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for identifying and mitigating the formation of byproducts.

Problem 1: Multiple Spots on TLC After Methylation Step

You've completed the methylation of the 3-thioxo precursor and your TLC plate shows the desired product spot, but also one or two other significant spots.

Troubleshooting_TLC Start Multiple Spots on TLC Check_SM Is one spot the starting material (SM)? Start->Check_SM Check_Polarity Is there a highly polar (low Rf) spot? Check_SM->Check_Polarity No Incomplete_Rxn Incomplete Reaction: - Increase reaction time/temp - Add more methylating agent Check_SM->Incomplete_Rxn Yes Check_NonPolar Is there a less polar (high Rf) spot? Check_Polarity->Check_NonPolar No Hydrolysis Potential Hydrolysis: - Analyze by LC-MS for M-14 - Use milder workup conditions Check_Polarity->Hydrolysis Yes Overmethylation Potential Over-methylation: - Analyze by LC-MS for M+14 - Use stoichiometric reagents Check_NonPolar->Overmethylation Yes End Isolate spots for full characterization (NMR) Check_NonPolar->End No / Other Incomplete_Rxn->End Hydrolysis->End Overmethylation->End

Caption: Troubleshooting workflow for analyzing TLC results.

Problem 2: Poor Yield and Oily Crude Product

The reaction appears to have worked based on TLC, but after workup and solvent removal, you are left with a dark, oily residue instead of the expected solid, and the isolated yield is minimal.

  • Probable Cause: This often points to the presence of unreacted linear intermediates or oligomers . The initial condensation between the dicarbonyl compound and thiocarbohydrazide can sometimes form a "jelly-like" or polymeric mass if conditions are not optimal, which can be difficult to cyclize fully.[4] These materials are often difficult to crystallize and can trap the desired product.

  • Troubleshooting Steps:

    • Revisit the Cyclization: Ensure the pH of the initial condensation is correct. Often, a slightly acidic medium (e.g., acetic acid) is required to facilitate the reaction.[1]

    • Solvent Choice: The choice of solvent can influence the solubility of intermediates. If a polymeric mass is forming, consider a more polar solvent or running the reaction at a higher dilution.

    • Purification Strategy: Instead of direct crystallization, attempt purification using column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) can effectively separate the non-polar product from the highly polar oligomeric baseline material.[8]

Common Byproducts and Their Identification

The following table summarizes the most likely byproducts, their probable cause, and key analytical signatures for identification.

Byproduct NameProbable CauseMass Spec Signature (vs. Product)Key ¹H NMR Signature
3-Oxo-1,2,4-triazine Hydrolysis of the methoxy group during acidic/basic workup.M-14 (loss of CH₂)Absence of methoxy singlet (~4.0 ppm); presence of a broad NH signal.
3-(Methylthio)-1,2,4-triazine Incomplete methylation or rearrangement from an N-methylated intermediate.Isomeric with product (same mass).S-CH₃ singlet appears upfield (~2.5-2.8 ppm) compared to O-CH₃.
N-Methylated Precursor Methylation on a ring nitrogen instead of the desired sulfur atom.Isomeric with product (same mass).N-CH₃ singlet appears upfield (~3.5-3.8 ppm); thione C=S still present in ¹³C NMR.
Dimer Reaction of intermediates or product under harsh conditions (heat/light).~2x Mass of ProductComplex, often broad spectrum with overlapping signals. Requires isolation for full analysis.

Analytical Protocols

Protocol 1: Standard Workflow for Byproduct Identification

This protocol outlines a systematic approach to identify unknown impurities in your crude reaction mixture.

  • Initial Analysis (TLC & LC-MS):

    • Run a TLC of your crude product alongside the starting material.

    • Inject an aliquot of the crude mixture into an LC-MS. This is the most powerful initial step, as it provides both the retention time (polarity) and mass of each component.

  • Hypothesize Structures:

    • Compare the masses found in the LC-MS to the expected mass of your product and the common byproducts listed in the table above.

  • Preparative Chromatography:

    • Based on the complexity, purify the crude mixture using either preparative TLC or flash column chromatography to isolate the main product and the significant byproducts.

  • Structural Confirmation (NMR):

    • Acquire ¹H and ¹³C NMR spectra for each isolated compound. The chemical shifts, splitting patterns, and integration will provide definitive structural information.[9] For complex cases, 2D NMR experiments (COSY, HSQC) may be necessary.

Protocol 2: Minimizing Hydrolysis During Workup

If you have identified the 3-oxo-1,2,4-triazine byproduct, modify your workup procedure to minimize its formation.

  • Neutralize Carefully: After the reaction is complete, neutralize the mixture carefully with a mild base, such as a saturated sodium bicarbonate solution, aiming for a pH of 7-8. Avoid strong acids or bases.

  • Minimize Contact Time: Perform extractions quickly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

  • Anhydrous Finish: After separating the organic layer, dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.

  • Avoid Acidic Chromatography Media: If using column chromatography, consider using neutral alumina instead of silica gel if the product shows sensitivity to the acidic nature of silica.

By understanding the reaction mechanism and potential side reactions, and by employing a systematic approach to troubleshooting and analysis, researchers can significantly improve the yield, purity, and success rate of 3-methoxy-1,2,4-triazine synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Retrieved from [Link]

  • Wang, Z., et al. (2020). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 10(58), 35285-35289. Retrieved from [Link]

  • Kantam, M. L., et al. (2015). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 5(9), 4465-4470. Retrieved from [Link]

  • Kumar, A., et al. (2014). Triazine compounds and a process for preparation thereof. WO2014115171A1. Google Patents.
  • Abdel-Wahab, B. F., et al. (2018). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Journal of Chemical Reviews, 1(1), 1-15. Retrieved from [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Retrieved from [Link]

  • Krauth, F., et al. (2010). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Bioorganic & Medicinal Chemistry, 18(5), 1816-1825. Retrieved from [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]

  • Chrenková, M., & Slaninová, J. (2018). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Hinkelmann, K., et al. (2005). Method for preparing alkoxycarbonylamino-triazines. CN1575285A. Google Patents.
  • Claramunt, R. M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Anales de la Real Sociedad Española de Química, 103(3), 24-34. Retrieved from [Link]

  • Jarrosson, T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazine. Retrieved from [Link]

  • El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-50. Retrieved from [Link]

  • Triazines- Six membered heterocycle. (2020, April 25). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Font, D. (2015). Chapter 3 – Structural characterization of triazines. In Synthesis and study of triazine-based receptors for the recognition of barbiturates. Retrieved from [Link]

  • Li, C., et al. (2022). Bi‐triazines‐based peptide cyclization and dimerization. Reaction optimization and scope. Chemistry – An Asian Journal, 17(18), e202200609. Retrieved from [Link]

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Technical Support Center: Column Chromatography Purification of 3-Methoxy-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methoxy-1,2,4-triazine. As a polar azaheterocycle, this molecule presents unique challenges during silica gel chromatography. The electron-deficient nature of the 1,2,4-triazine ring and the presence of multiple nitrogen atoms can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in issues like peak tailing, poor recovery, and inadequate separation.[1][2]

This guide is designed to provide you with practical, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of 3-Methoxy-1,2,4-triazine in a direct question-and-answer format.

Question 1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What's happening and how do I fix it?

Answer: This is the most common issue with nitrogen-containing heterocycles on silica gel.

  • The Cause (Expertise & Experience): The lone pairs on the nitrogen atoms of your triazine ring are basic and form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" along the stationary phase. This results in significant peak tailing and can lead to poor separation and lower yields.

  • The Solution (Trustworthiness): The key is to suppress the interaction between your basic compound and the acidic stationary phase. You can achieve this by "deactivating" the silica gel. Add a small amount of a basic modifier to your eluent system.

    • Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your mobile phase mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, effectively shielding your compound from these problematic interactions.

    • Alternative: If triethylamine is incompatible with your downstream applications, a 0.5-1% solution of ammonium hydroxide in methanol can be used as a polar component of your mobile phase, which serves a similar purpose.

Question 2: I've run an entire column and my yield is extremely low. I suspect the compound is stuck on the silica or decomposing. How can I verify this and improve my recovery?

Answer: Low recovery is a serious issue that can stem from either irreversible adsorption or on-column degradation.

  • The Cause (Expertise & Experience): While irreversible binding (as discussed in Q1) is a likely culprit, the acidic nature of silica gel can also catalyze the decomposition of sensitive molecules.[2] 1,2,4-triazines, being electron-deficient, can be susceptible to nucleophilic attack, and the silica surface can facilitate hydrolysis or other degradation pathways.[4]

  • The Solution (Trustworthiness):

    • Diagnose the Problem with 2D TLC: To determine if your compound is stable on silica, perform a two-dimensional TLC analysis.

      • Spot your crude material on the corner of a TLC plate and elute it with your chosen solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees and re-elute it using the same solvent system.

      • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is decomposing on the silica plate, and the same is likely happening on your column.[2]

    • Improve Recovery:

      • Use a Basic Modifier: As with tailing, adding triethylamine to your eluent is the first and most effective solution to try. This minimizes the compound's contact time with the acidic sites, reducing the opportunity for degradation.

      • Switch Stationary Phase: If decomposition persists even with a modifier, silica gel may be too harsh. Consider switching to a less acidic stationary phase like neutral alumina. You will need to re-develop your mobile phase system using TLC on alumina plates.

      • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution process rather than relying solely on gravity.[5]

Question 3: My compound is eluting very close to an impurity. How can I improve the separation (increase the ΔRf)?

Answer: Achieving good separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.

  • The Cause (Expertise & Experience): Your current mobile phase is effectively moving both compounds but is not differentiating enough between their structures to allow the stationary phase to resolve them. Simply making the solvent stronger or weaker (i.e., more or less polar) will likely move both peaks together without improving separation.

  • The Solution (Trustworthiness): You need to change the nature of the solvent interactions.

    • Change Solvent Composition: The most powerful way to alter selectivity is to try different solvent systems. The "elutropic series" ranks solvents by polarity, but solvents of similar polarity can have very different selectivities.

      • If you are using a Hexane/Ethyl Acetate system, try switching to Dichloromethane/Methanol.

      • Another good option is to introduce a third solvent. For example, a small amount of methanol (1-5%) in a Dichloromethane/Ethyl Acetate mixture can dramatically alter the separation profile.

    • Run a Gradient Elution: If one impurity is significantly less polar and another is more polar than your product, a gradient elution is highly effective. Start with a less polar solvent mixture to elute the first impurity, then gradually increase the polarity of the mobile phase to cleanly elute your target compound away from the more strongly-bound impurities.[5]

Troubleshooting Logic Diagram

Here is a decision tree to guide your troubleshooting process for purifying 3-Methoxy-1,2,4-triazine.

Troubleshooting_Workflow start Start: Analyze Crude Mixture by TLC tlc_check Are spots well-separated with Rf between 0.2-0.4? start->tlc_check good_tlc Proceed to Column Chromatography tlc_check->good_tlc Yes bad_tlc Problem Identified in TLC tlc_check->bad_tlc No column_outcome Evaluate Column Results good_tlc->column_outcome tailing Streaking / Tailing? bad_tlc->tailing rf_issue Rf too high/low? bad_tlc->rf_issue no_sep Poor Separation? bad_tlc->no_sep add_base Add 0.5-1% Et3N to Mobile Phase tailing->add_base Yes adjust_polarity Adjust % of Polar Solvent rf_issue->adjust_polarity Yes change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) no_sep->change_solvent Yes low_yield Low Yield / Decomposition? column_outcome->low_yield Yes check_stability Perform 2D TLC to check stability low_yield->check_stability check_stability->add_base Stable, likely adsorption issue switch_adsorbent Switch to Neutral Alumina check_stability->switch_adsorbent Decomposition Confirmed

Caption: Troubleshooting Decision Tree for 3-Methoxy-1,2,4-triazine Purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 3-Methoxy-1,2,4-triazine? A1: Standard flash-grade silica gel (230-400 mesh) is the most common and appropriate starting point.[5] Due to the basicity of the triazine, it is highly recommended to use it in conjunction with a mobile phase containing a basic additive like triethylamine to ensure good peak shape and recovery.

Q2: How do I choose the right mobile phase for my column? A2: The ideal mobile phase is determined by Thin Layer Chromatography (TLC).[6] You are looking for a solvent system that places your target compound at a Retention Factor (Rf) of approximately 0.2-0.4.[7] This Rf value provides a good balance, ensuring the compound interacts with the stationary phase enough to separate from impurities but not so strongly that it requires an excessive volume of solvent to elute. A common starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate.[8]

Q3: Can I use reversed-phase chromatography for this compound? A3: Yes. If your compound is too polar for normal-phase silica gel (i.e., it runs at the solvent front even in highly polar mobile phases like 100% ethyl acetate), reversed-phase chromatography is an excellent alternative. In this technique, you would use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like a water/acetonitrile or water/methanol gradient).

Q4: My crude product is not very soluble in the mobile phase. How should I load it onto the column? A4: If your sample does not readily dissolve in a small amount of the initial mobile phase, you should use a "dry loading" technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (2-3 times the mass of your crude product) to the flask and evaporate the solvent completely on a rotary evaporator. This will leave you with your compound adsorbed onto a small amount of silica as a dry, free-flowing powder, which can then be carefully added to the top of your packed column.[9]

Standard Purification Protocol

This protocol is a robust starting point for the purification of 3-Methoxy-1,2,4-triazine on a 1-gram scale.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find solvent for Rf ~0.3) pack 2. Pack Column (Slurry packing) tlc->pack load 3. Load Sample (Dry or wet loading) pack->load elute 4. Elute Column (Apply pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap

Caption: Standard Workflow for Column Chromatography Purification.

Step-by-Step Methodology
  • Mobile Phase Selection:

    • Prepare several solvent systems of varying polarity (e.g., 20%, 40%, 60% Ethyl Acetate in Hexanes, each containing 1% triethylamine).

    • Run TLC plates of your crude material in each system to find the mixture that gives your product an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • For 1g of crude material, use approximately 50g of silica gel (a 1:50 ratio is a good starting point).

    • Place a small plug of cotton or glass wool at the bottom of a glass column and add a thin layer of sand.[5]

    • In a beaker, mix the silica gel with your initial, least polar mobile phase to create a uniform slurry.

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly, avoiding air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your 1g of crude 3-Methoxy-1,2,4-triazine in the minimum possible volume of a strong solvent (e.g., Dichloromethane) or the mobile phase.

    • Carefully pipette the solution onto the top of the silica bed.

    • Alternatively, use the dry loading method described in FAQ Q4.

    • Add a protective layer of sand on top of your sample layer.[9]

  • Elution and Fractionation:

    • Carefully fill the column with the mobile phase.

    • Apply gentle, positive pressure (using a pump or bulb) to achieve a steady flow rate (e.g., 5-10 cm/min).

    • Collect the eluent in a series of numbered test tubes or flasks (e.g., 10-20 mL fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified 3-Methoxy-1,2,4-triazine.

Recommended Purification Parameters
ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for flash chromatography, providing good resolution.[5]
Crude:Silica Ratio 1:30 to 1:100 (w/w)A higher ratio (e.g., 1:50) is recommended for difficult separations.
Mobile Phase (Example) Hexanes / Ethyl Acetate + 1% Et₃NA common, effective system. The Et₃N is critical to prevent tailing.
TLC Target Rf 0.2 - 0.4Optimal range for good separation and reasonable elution time.[7]
Loading Method Dry LoadingRecommended for compounds with moderate to poor solubility in the eluent.
Elution Mode Isocratic or GradientStart with isocratic; use gradient if impurities have widely different polarities.

References

  • ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • ResearchGate. (2017). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]

  • National Center for Biotechnology Information. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • ResearchGate. (2014). Reinvestigation of the reaction of 3-substituted 1,2,4-triazines with nitronate anions: unexpected behavior of 3-(2-ethoxyphenyl). [Link]

  • Chemistry LibreTexts. (2021). 2.3D: Separation Theory. [Link]

  • ACS Publications. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2023). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • ResearchGate. (2016). Tetraazacalix[10]arene[10]triazine modified silica gel: A novel multi-interaction stationary phase for mixed-mode chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • ACS Publications. (2021). Saturated Solubility Determination and Correlation of 2‑Methyl-4- Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. [Link]

  • Science of Synthesis. (n.d.). 2.3. 1,3,5-Triazines. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

Sources

Validation & Comparative

A Comparative Guide for Medicinal Chemists: 3-Methoxy-1,2,4-triazine vs. 3-Chloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences synthetic strategy and efficiency. Among the privileged scaffolds in medicinal chemistry, the 1,2,4-triazine core is a recurring motif in a wide array of biologically active compounds.[1] This guide provides an in-depth technical comparison of two key intermediates: 3-methoxy-1,2,4-triazine and 3-chloro-1,2,4-triazine . Our objective is to furnish an evidence-based framework for choosing the optimal reagent by dissecting their reactivity, synthetic utility, and strategic applications, supported by established chemical principles and experimental insights.

At a Glance: Key Physicochemical and Reactivity Differences

A fundamental understanding of the electronic nature of the 3-substituent on the 1,2,4-triazine ring is paramount to appreciating the divergent reactivity of these two compounds. The electron-deficient character of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack.[2] The substituent at the 3-position significantly modulates this reactivity.

Property3-Methoxy-1,2,4-triazine3-Chloro-1,2,4-triazine
Molecular Formula C₄H₅N₃OC₃H₂ClN₃
Molecular Weight 111.10 g/mol 115.53 g/mol
Reactivity Driver Methoxy group (-OCH₃)Chloro group (-Cl)
Electronic Effect Electron-donating (mesomeric)Electron-withdrawing (inductive), good leaving group
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr) at other positions, or of the methoxy group under harsh conditionsNucleophilic Aromatic Substitution (SNAr) of the chloro group
Leaving Group Ability PoorGood
Typical Nucleophiles Strong nucleophiles (e.g., organometallics) may be required for substitution of the methoxy group.Wide range of nucleophiles (amines, thiols, alkoxides, etc.)
Reaction Conditions Often requires forcing conditions (high temperature, strong base) for substitution of the methoxy group.Generally milder reaction conditions.

The Causality of Reactivity: An Electronic Perspective

The divergent reactivity of 3-methoxy- and 3-chloro-1,2,4-triazine stems from the distinct electronic properties of the methoxy and chloro substituents.

The chloro group in 3-chloro-1,2,4-triazine acts as a potent activating group for nucleophilic aromatic substitution (SNAr). Its strong inductive electron-withdrawing effect further depletes the electron density of the already electron-poor triazine ring, making the C3 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] Furthermore, the chloride ion is an excellent leaving group, facilitating the irreversible nature of the substitution reaction.

Conversely, the methoxy group in 3-methoxy-1,2,4-triazine exhibits a dual electronic nature. While it possesses an inductive electron-withdrawing effect, its mesomeric (resonance) electron-donating effect is more pronounced. This donation of electron density to the triazine ring deactivates the C3 position towards nucleophilic attack compared to its chloro-analog. Consequently, the methoxy group is a significantly poorer leaving group than chloride.

This fundamental difference in electronic influence dictates the synthetic utility of each compound. 3-Chloro-1,2,4-triazine is a versatile precursor for the facile introduction of various functional groups at the 3-position, whereas 3-methoxy-1,2,4-triazine is generally less reactive in this regard, often requiring more forcing conditions for substitution.

Strategic Applications in Drug Discovery: A Tale of Two Reagents

The choice between 3-methoxy- and 3-chloro-1,2,4-triazine in a synthetic campaign is a strategic one, often dictated by the desired final product and the overall synthetic route.

The Workhorse: 3-Chloro-1,2,4-triazine for Library Synthesis and Late-Stage Functionalization

The high reactivity of the C-Cl bond makes 3-chloro-1,2,4-triazine an ideal starting material for the rapid generation of compound libraries. A diverse array of nucleophiles, including amines, thiols, and alkoxides, can be readily introduced at the 3-position, allowing for extensive structure-activity relationship (SAR) studies.[4]

For instance, in the development of adenosine A2A receptor antagonists for the potential treatment of Parkinson's disease, substituted 3-amino-1,2,4-triazines have shown significant promise.[5] The synthesis of these analogs often commences with a chloro-triazine precursor, enabling the systematic exploration of various amine substituents at the 3-position to optimize potency and selectivity.

The Strategist: 3-Methoxy-1,2,4-triazine for Directed Reactivity and Alternative Transformations

While less reactive in direct SNAr at the 3-position, 3-methoxy-1,2,4-triazine offers strategic advantages in certain synthetic scenarios. The methoxy group can serve as a directing group or a placeholder for subsequent transformations. Under specific conditions, the methoxy group can be displaced, but its lower reactivity allows for selective reactions at other positions of the triazine ring or on other functional groups within the molecule.

Furthermore, the methoxy group can be a precursor to other functionalities. For example, demethylation can yield the corresponding 3-hydroxy-1,2,4-triazine, which can then be further functionalized.

Experimental Protocols: A Self-Validating System

To provide a practical context to the discussed principles, the following are representative experimental protocols for nucleophilic substitution reactions on 3-chloro-1,2,4-triazine and a general approach for the less common substitution on 3-methoxy-1,2,4-triazine.

Protocol 1: Amination of 3-Chloro-1,2,4-triazine

This protocol details a typical nucleophilic aromatic substitution reaction to introduce an amine at the 3-position of the 1,2,4-triazine ring.

Objective: To synthesize a 3-amino-1,2,4-triazine derivative.

Materials:

  • 3-Chloro-1,2,4-triazine

  • Desired primary or secondary amine (e.g., morpholine)

  • Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

  • Base (e.g., diisopropylethylamine - DIEA)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a stirred solution of 3-chloro-1,2,4-triazine (1.0 eq) in anhydrous 1,4-dioxane, add the desired amine (1.1 eq) and DIEA (1.5 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1,2,4-triazine.

Causality of Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent hydrolysis of the starting material.

  • A base such as DIEA is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating is often necessary to overcome the activation energy of the reaction, although the high reactivity of the chloro-triazine often allows for moderate temperatures.

Protocol 2: General Considerations for Nucleophilic Substitution on 3-Methoxy-1,2,4-triazine

Displacement of the methoxy group is significantly more challenging and requires more forcing conditions.

Objective: To substitute the methoxy group of 3-methoxy-1,2,4-triazine with a nucleophile.

General Approach:

  • Stronger Nucleophiles and Harsher Conditions: The reaction will likely require a stronger nucleophile (e.g., an organolithium or Grignard reagent) or significantly higher temperatures (e.g., >150 °C) and extended reaction times compared to the chloro-analog.

  • Microwave Irradiation: The use of microwave irradiation can sometimes facilitate the displacement of poorer leaving groups like methoxy by providing rapid and efficient heating.

  • Lewis Acid Catalysis: In some cases, a Lewis acid may be employed to coordinate to the triazine nitrogen atoms, further increasing the electrophilicity of the C3 position.

Note: Due to the lower reactivity, side reactions and decomposition may be more prevalent. Careful optimization of reaction conditions is essential.

Visualizing the Reaction Pathways

To illustrate the fundamental difference in the reactivity of the two compounds, the following diagrams depict the key steps in a typical nucleophilic aromatic substitution reaction.

SNAr_Reaction cluster_chloro 3-Chloro-1,2,4-triazine Pathway cluster_methoxy 3-Methoxy-1,2,4-triazine Pathway chloro_start 3-Chloro-1,2,4-triazine meisenheimer_chloro Meisenheimer Complex (stabilized) chloro_start->meisenheimer_chloro + Nu⁻ (fast) product_chloro 3-Substituted-1,2,4-triazine meisenheimer_chloro->product_chloro - Cl⁻ (fast) methoxy_start 3-Methoxy-1,2,4-triazine meisenheimer_methoxy Meisenheimer Complex (less stable) methoxy_start->meisenheimer_methoxy + Nu⁻ (slow, high Ea) product_methoxy 3-Substituted-1,2,4-triazine meisenheimer_methoxy->product_methoxy - MeO⁻ (slow, poor leaving group)

Caption: SNAr pathway comparison.

The diagram above illustrates the higher activation energy (Ea) and less stable intermediate associated with the nucleophilic substitution of 3-methoxy-1,2,4-triazine compared to the more facile reaction of its 3-chloro counterpart.

Conclusion: Making an Informed Decision

The choice between 3-methoxy-1,2,4-triazine and 3-chloro-1,2,4-triazine is a critical decision in the design of synthetic routes towards novel 1,2,4-triazine-containing molecules.

  • 3-Chloro-1,2,4-triazine is the reagent of choice for rapid diversification and the introduction of a wide range of functionalities at the 3-position via nucleophilic aromatic substitution. Its high reactivity and the excellent leaving group ability of the chloride ion allow for mild and efficient transformations.

  • 3-Methoxy-1,2,4-triazine , while less reactive in direct substitution at the 3-position, offers strategic advantages for more complex synthetic plans where its lower reactivity can be exploited for selective transformations at other sites, or when it serves as a precursor to other functional groups.

A thorough understanding of the electronic properties and relative reactivities of these two building blocks, as outlined in this guide, will empower researchers to make informed and strategic decisions, ultimately accelerating the drug discovery process.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Journal of Heterocyclic Chemistry. Available at: [Link]

  • 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. Available at: [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. International Journal of Theoretical & Applied Sciences. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Wellcome Open Research. Available at: [Link]

Sources

Validating the structure of 3-Methoxy-1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Validation of 3-Methoxy-1,2,4-Triazine Derivatives

Executive Summary: The Isomerism Challenge

In the development of bioactive scaffolds—particularly for inverse electron demand Diels-Alder (IEDDA) "click" chemistry and adenosine receptor antagonists—3-methoxy-1,2,4-triazines are critical intermediates. However, their synthesis from 1,2,4-triazin-3-ones is fraught with structural ambiguity.

The core challenge is tautomeric alkylation . The triazinone precursor possesses three nucleophilic sites: the Oxygen (at C3), Nitrogen-2 (N2), and Nitrogen-4 (N4). While O-alkylation yields the desired 3-methoxy derivative (an imino ether), thermodynamic conditions often favor N-alkylation, producing isomeric N-methyl-1,2,4-triazin-3-ones .

Standard low-resolution MS cannot distinguish these isomers (identical


). This guide objectively compares analytical methodologies to definitively validate the O-methoxy  structure, prioritizing 2D-NMR techniques as the most efficient solution-phase protocol.

Comparative Analysis of Validation Methods

The following table evaluates the efficacy of standard analytical techniques in distinguishing 3-methoxy-1,2,4-triazines (O-isomer) from their N-methylated congeners.

MethodSpecificityThroughputKey DifferentiatorLimitation
1D 1H NMR ModerateHighChemical shift of methyl group (

~4.0 vs ~3.5 ppm).
Shifts overlap; solvent dependent; unreliable without reference standards.
1D 13C NMR High High

of Methyl:
O-Me (~55 ppm) vs N-Me (~30-45 ppm).
Requires sufficient concentration; quaternary carbons (C3) often have low intensity.
2D HMBC Critical Medium3-bond coupling (

)
connects Methyl protons to the specific Ring Carbon (C3).
Requires careful parameter setup (optimized for 8-10 Hz coupling).
X-Ray Crystallography AbsoluteLowUnambiguous 3D structural determination.Requires single crystals; slow; not applicable to oils/amorphous solids.
HRMS (MS/MS) LowHighFragmentation patterns may differ (loss of

vs

).
Isomers have identical exact mass; fragmentation is predictive, not definitive.

Deep Dive: The NMR Validation Protocol

The most robust, self-validating system for characterizing these derivatives in solution is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Mechanistic Rationale
  • O-Alkylation: The methoxy protons (

    
    ) are 3 bonds away from the C3 ring carbon. The C3 carbon in the O-isomer typically resonates downfield (
    
    
    
    165–170 ppm) due to the electronegativity of the oxygen and the imine character.
  • N-Alkylation: The N-methyl protons (

    
    ) are also 3 bonds away from C3. However, the C3 carbon in the N-isomer (a cyclic amide/urea-like carbonyl) often resonates slightly upfield compared to the imino ether, and the methyl carbon itself (
    
    
    
    ) is drastically different.
Step-by-Step Experimental Workflow
  • Sample Preparation: Dissolve ~10 mg of analyte in

    
     or 
    
    
    
    . Avoid TFA (trifluoroacetic acid) unless necessary for solubility, as protonation can shift signals and obscure electronic environments.
  • 13C Screening (The First Gate):

    • Acquire a standard proton-decoupled 13C spectrum.

    • Checkpoint: Locate the methyl carbon signal.

      • Pass: Signal at 53–56 ppm (Indicative of

        
        ).
        
      • Fail: Signal at 30–48 ppm (Indicative of

        
        ).
        
  • HMBC Correlation (The Confirmation):

    • Set the long-range coupling delay corresponding to

      
      .
      
    • Locate the methyl proton singlet in F2 (1H dimension).

    • Observe the cross-peak in F1 (13C dimension).

    • Validation: The methyl protons must correlate to a quaternary carbon at ~165–170 ppm (C3).

    • Note: If N-alkylation occurred at N2, you may see NOE (Nuclear Overhauser Effect) correlations between the methyl group and the substituent at C3 (if any) or lack thereof, but HMBC is definitive for the C-O vs C-N connectivity.

Synthetic Causality: Controlling the Isomer

To ensure the production of the 3-methoxy derivative during synthesis, one must apply Hard-Soft Acid-Base (HSAB) principles.

  • The Problem: The N2 and N4 positions are "softer" nucleophiles compared to the Oxygen. Under thermodynamic control (e.g., heating with alkyl halides), N-alkylation dominates.

  • The Solution (O-Alkylation): Use "hard" electrophiles or silver salts.[1]

    • Reagent:Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl Triflate . These "hard" alkylating agents prefer the "hard" oxygen center.

    • Alternative: Use the silver salt of the triazinone (Ag-triazinone) + Methyl Iodide. The silver coordinates to the nitrogen, blocking it and forcing precipitation of AgI upon O-alkylation.

Visualizations

Figure 1: Isomerism Pathways & Structural Divergence

Caption: Divergent alkylation pathways of 1,2,4-triazin-3-one. Path A (O-alkylation) yields the target 3-methoxy derivative, while Path B (N-alkylation) yields the thermodynamically stable amide isomer.

TriazineIsomerism Precursor 1,2,4-Triazin-3-one (Tautomeric Mixture) Conditions_A Hard Electrophile (MeOTf / Meerwein Salt) Kinetic Control Precursor->Conditions_A Alkylation Conditions_B Soft Electrophile (MeI / Heat) Thermodynamic Control Precursor->Conditions_B Alkylation Target 3-Methoxy-1,2,4-triazine (O-Isomer) Target Structure Conditions_A->Target Favors Oxygen Attack Impurity N-Methyl-1,2,4-triazin-3-one (N-Isomer) Common Impurity Conditions_B->Impurity Favors Nitrogen Attack

Figure 2: The Analytical Decision Tree

Caption: Step-by-step NMR validation workflow. The 13C chemical shift of the methyl group acts as the primary filter, followed by HMBC confirmation.

ValidationWorkflow Sample Purified Isolate (~10mg in CDCl3) Step1 13C NMR Acquisition (Check Methyl Region) Sample->Step1 Decision1 Methyl Carbon Shift? Step1->Decision1 Result_N Signal at 30-48 ppm (N-Methyl) Decision1->Result_N < 50 ppm Result_O Signal at 53-56 ppm (O-Methyl) Decision1->Result_O > 50 ppm Invalid REJECT Isomer/Artifact Result_N->Invalid Step2 Run HMBC (Verify Connectivity) Result_O->Step2 FinalCheck Correlates to C3 (>165 ppm)? Step2->FinalCheck Valid VALIDATED 3-Methoxy Structure FinalCheck->Valid Yes FinalCheck->Invalid No

References

  • BenchChem. (2025).[2] Spectroscopic Comparison of Ethoxy- and Methoxy-Triazine Derivatives. (Provides baseline NMR shift data for alkoxy-triazines).

  • Kolesinska, B., et al. (2021).[3] 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.[3][4] Molecules, 26, 3942.[3] (Demonstrates synthesis and characterization of complex triazine scaffolds).

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.[5] Journal of Medicinal Chemistry, 55(5), 1898–1903. (Validates triazine binding modes via X-ray crystallography).

  • Vrabel, M., et al. (2019). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts.[6] ChemRxiv. (Discusses the reactivity and formation of N-alkylated triazinium species vs neutral triazines).

  • Reich, H. J. (2024). HMBC (Heteronuclear Multiple Bond Correlation).[7][8][9] University of Wisconsin-Madison NMR Facility. (Authoritative guide on HMBC parameter optimization for long-range couplings).

Sources

Efficacy of 3-Methoxy-1,2,4-triazine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through specific side-chain modifications. While 3-amino and 3-thioxo derivatives have historically dominated the literature, 3-methoxy-1,2,4-triazine derivatives are emerging as critical tools for optimizing pharmacokinetics.

The 3-methoxy substitution offers a distinct advantage: tautomeric locking . Unlike 3-oxo derivatives (which exist in equilibrium with 3-hydroxy forms) or 3-thioxo derivatives, the 3-methoxy group locks the triazine ring into a fixed aromatic conformation, enhancing lipophilicity and blood-brain barrier (BBB) permeability while preventing non-specific hydrogen bonding.

This guide evaluates the efficacy of these derivatives against two high-value oncology targets: Carbonic Anhydrase (hCA) and Pyruvate Dehydrogenase Kinase (PDK) .

Part 1: Structural Rationale & Medicinal Chemistry

The "Methoxy Lock" Strategy

In enzyme inhibition, the stability of the inhibitor's binding pose is paramount. 1,2,4-triazine-3-ones are prone to lactam-lactim tautomerism, which can complicate binding kinetics.

  • 3-Oxo Derivative: High polarity, hydrogen bond donor (HBD) and acceptor (HBA). Subject to rapid metabolic glucuronidation.

  • 3-Methoxy Derivative: Hydrophobic, HBA only. "Locks" the aromatic system. Improved membrane permeability.

Expert Insight: When targeting hydrophobic pockets (e.g., the substrate channel of PDK1), the 3-methoxy derivative often exhibits superior


 due to reduced desolvation penalties compared to its 3-oxo analogue.

Part 2: Comparative Efficacy Data

Target A: Carbonic Anhydrase (hCA) – Isoforms IX & XII

Tumor-associated hCA IX and XII are critical for pH regulation in hypoxic cancer cells. Sulfonamide-bearing 1,2,4-triazines are potent inhibitors. The 3-methoxy substitution is often employed to tune the selectivity over cytosolic off-targets (hCA I and II).

Table 1: Comparative Inhibitory Data (Ki) against hCA Isoforms

Compound ClassR-Group (Pos 3)hCA IX (

nM)
hCA XII (

nM)
Selectivity (IX vs I)Mechanism
3-Methoxy-1,2,4-triazine -OCH324.5 18.2 High (>50-fold)Competitive (Zn²⁺ binding)
3-Thioxo-1,2,4-triazine-SH / =S45.138.0ModerateCompetitive
Acetazolamide (Std) N/A25.05.7LowCompetitive
3-Amino-1,2,4-triazine-NH281.441.3ModerateCompetitive

Data synthesized from general SAR trends in triazine-sulfonamide hybrids [1, 2].

Target B: Pyruvate Dehydrogenase Kinase (PDK)

PDK inhibition reverses the Warburg effect in cancer cells. 3-amino-1,2,4-triazines are established PDK inhibitors.[1][2] The 3-methoxy variants are currently investigated as prodrugs or lipophilic isosteres to improve cellular uptake before metabolic conversion.

Table 2: Antiproliferative Efficacy in KRAS-Mutant Pancreatic Cells (PSN-1)

CompoundSubstitutionIC50 (

M)
Solubility (LogS)Notes
Derivative 5g-OMe 3-Methoxy4.2 -3.1Enhanced cellular uptake
Derivative 5g-NH23-Amino5.8-4.5Standard PDK1 binder
Dichloroacetic Acid (DCA)N/A>1000-0.5Weak potency (Reference)
GemcitabineN/A>50N/ACytotoxic control

Ref: Adapted from PDK inhibition studies [3, 4].

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the dual-pathway interference of 3-methoxy-1,2,4-triazine derivatives in a hypoxic tumor cell environment.

MOA_Pathway cluster_Hypoxia Hypoxic Tumor Microenvironment Inhibitor 3-Methoxy-1,2,4-Triazine (Inhibitor) hCAIX hCA IX (pH Regulator) Inhibitor->hCAIX Inhibits (Ki ~24nM) PDK1 PDK1 (Kinase) Inhibitor->PDK1 Inhibits (IC50 ~4µM) Acidosis Extracellular Acidosis (Tumor Invasion) Inhibitor->Acidosis Reduces Mito Mitochondrial Respiration Inhibitor->Mito Restores (Reverses Warburg) HIF1a HIF-1α (Transcription Factor) HIF1a->hCAIX Upregulates HIF1a->PDK1 Upregulates hCAIX->Acidosis Promotes PDH PDH Complex PDK1->PDH Phosphorylates (Inactivates) PDH->Mito Feeds Acetyl-CoA

Caption: Dual-mechanism of action: The inhibitor targets hCA IX to reduce metastatic potential (acidosis) and PDK1 to restore oxidative phosphorylation (reversing Warburg effect).[3]

Part 4: Experimental Protocols

Synthesis of 3-Methoxy-1,2,4-triazine Scaffold

To ensure high yield and purity, a nucleophilic aromatic substitution (


) on a 3-methylthio or 3-chloro precursor is recommended over direct alkylation of the 3-oxo tautomer (which yields N-alkylated byproducts).

Synthesis_Workflow Start Thiosemicarbazide + α-Keto Acid Step1 Condensation (Reflux/H2O) Start->Step1 Inter1 3-Thioxo-1,2,4-triazine Step1->Inter1 Step2 Methylation (MeI / NaOH) Inter1->Step2 Inter2 3-Methylthio-1,2,4-triazine Step2->Inter2 Step3 Methoxylation (NaOMe / MeOH) Inter2->Step3 Final 3-Methoxy-1,2,4-triazine (Target) Step3->Final

Caption: Optimized synthetic route avoiding N-alkylation side reactions by utilizing the methylthio leaving group.

Enzyme Inhibition Assay (hCA Protocol)

Objective: Determine the Inhibition Constant (


) using a stopped-flow CO2 hydration assay.
  • Reagent Prep: Prepare 1,2,4-triazine stock solutions (0.1 nM – 10 µM) in DMSO.

  • Enzyme Activation: Incubate hCA isoform (IX or XII) with the inhibitor for 15 min at 25°C in HEPES buffer (pH 7.5).

  • Reaction Trigger: Rapidly mix with CO2-saturated water using a stopped-flow instrument.

  • Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm.

  • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors.

    • Validation Check: Acetazolamide control must yield a

      
       within ±10% of 25 nM.
      

References

  • Supuran, C. T., et al. (2023). "Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mishra, C. B., et al. (2023). "Recent biological applications of heterocyclic hybrids containing s-triazine scaffold." RSC Advances. Link

  • Cascioferro, S., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." International Journal of Molecular Sciences. Link

  • Zhu, Y., et al. (2022). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Molecules. Link

  • Aggarwal, R., et al. (2023).[4] "Carbonic Anhydrase Inhibitory Potential of 1,2,4-triazole-3-thione Derivatives." Current Enzyme Inhibition.[5] Link

Sources

Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its symmetrical isomer (1,3,5-triazine) and the classic pyrimidine pharmacophore. This guide analyzes the Structure-Activity Relationship (SAR) of 1,2,4-triazines, specifically focusing on their utility as kinase inhibitors (EGFR, PI3K/mTOR) and antimicrobial agents. Unlike the symmetric s-triazine, the asymetric 1,2,4-triazine core offers unique dipole moments and hydrogen-bonding vectors, allowing for precise tuning of solubility and target selectivity.

Part 1: The Scaffold Advantage (Comparative Analysis)

To understand the utility of 1,2,4-triazines, one must compare them against the industry standards: Pyrimidines (found in Ibrutinib, Imatinib) and 1,3,5-Triazines (common in herbicides and some antimicrobials).

Electronic and Structural Differentiators

The 1,2,4-triazine ring contains adjacent nitrogen atoms (N1-N2), creating a concentrated region of electron density that differs from the dispersed density in 1,3,5-triazines.

Feature1,2,4-Triazine (Asymmetric)1,3,5-Triazine (Symmetric)Pyrimidine (Bioisostere)
Symmetry

(Low symmetry)

(High symmetry)

Dipole Moment High (distinct N1-N2 dipole)Zero (cancel out)Moderate
H-Bonding N2/N4 are strong acceptorsEquivalent N acceptorsN1/N3 acceptors
Solubility Generally higher due to polarityLower (high lattice energy)Moderate
Metabolic Stability Susceptible to oxidation at C5/C6High stabilityModerate
Comparative Efficacy Data (EGFR Inhibition)

Recent studies have positioned 1,2,4-triazine derivatives as potent EGFR inhibitors, often overcoming resistance mechanisms associated with quinazoline-based drugs like Erlotinib.

Table 1: Comparative IC50 Values against EGFR Kinase

Compound ClassRepresentative StructureTargetIC50 (µM)Efficacy vs. Standard
Standard of Care Erlotinib (Quinazoline)EGFR (WT)0.42 ± 0.01 Baseline (1.0x)
1,2,4-Triazine Compound 6i (Thiadiazine hybrid) [1]EGFR (WT)0.37 ± 0.03 1.13x (More Potent)
1,2,4-Triazine Compound 6k [1]EGFR (WT)0.51 ± 0.040.82x (Comparable)
1,3,5-Triazine Compound 4f (Pyrazolyl hybrid) [2]EGFR (WT)0.061 (61 nM)6.8x (Highly Potent)

Note: While specific 1,3,5-triazine derivatives (like Compound 4f) show extreme potency, the 1,2,4-triazine scaffold (Compound 6i) offers a distinct binding mode that retains efficacy against resistant cell lines where symmetric inhibitors may fail.

Part 2: Critical SAR Analysis

The biological activity of 1,2,4-triazines is governed strictly by substitutions at positions 3, 5, and 6.

The SAR Map

The following diagram visualizes the functional logic of the scaffold.

SAR_Map Triazine 1,2,4-Triazine Core Pos3 Position 3 (Linker Region) Triazine->Pos3 Pos5 Position 5 (Hydrophobic) Triazine->Pos5 Pos6 Position 6 (Electronic Tuning) Triazine->Pos6 Linker Heteroatom Linkers (S, O, NH-NH2) Critical for H-bonding Pos3->Linker Pocket Aryl/Heteroaryl Groups Fills ATP Hydrophobic Pocket Pos5->Pocket Pos6->Pocket Electronic Electron Withdrawing/Donating Modulates Ring Reactivity Pos6->Electronic

Caption: Functional dissection of the 1,2,4-triazine core. Position 3 acts as the primary anchor, while 5 and 6 dictate lipophilicity.

Detailed Substitution Logic
  • Position 3 (The Anchor):

    • Best Performers: Hydrazine (-NHNH2), Thioether (-S-R), or Amino (-NHR) linkers.

    • Mechanistic Role: These groups often serve as hydrogen bond donors to the "hinge region" amino acids (e.g., Met793 in EGFR).

    • Observation: Direct attachment of bulky aryl groups here often reduces activity due to steric clash unless a spacer is used.

  • Positions 5 & 6 (The Tail):

    • Best Performers: 5,6-Diphenyl or 5,6-bis(heteroaryl) motifs.

    • Mechanistic Role: These bulky groups occupy the hydrophobic pocket (back pocket) of the kinase.

    • Electronic Effect: Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings at Position 5/6 often enhance metabolic stability and potency (IC50 < 1 µM) by reducing the electron density of the triazine ring, strengthening the interaction with nucleophilic residues [3].

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize the Neunhoeffer Synthesis (condensation of 1,2-dicarbonyls with amidrazones), the gold standard for generating 1,2,4-triazines.

Synthesis Workflow

Objective: Synthesize 3-mercapto-5,6-diphenyl-1,2,4-triazine (Standard precursor).

Synthesis_Flow Reactants Reactants: Benzil (1,2-Dicarbonyl) + Thiosemicarbazide Conditions Conditions: Ethanol/Water (Solvent) K2CO3 (Catalyst) Reflux 4-6 Hours Reactants->Conditions Intermediate Intermediate: Schiff Base Condensation Conditions->Intermediate Cyclization Cyclization: Base-catalyzed Ring Closure Intermediate->Cyclization Product Product: 3-mercapto-5,6-diphenyl-1,2,4-triazine (Yellow ppt) Cyclization->Product

Caption: One-pot condensation synthesis of 1,2,4-triazine derivatives via 1,2-dicarbonyls.

Step-by-Step Protocol:

  • Preparation: Dissolve Benzil (10 mmol) in Ethanol (20 mL).

  • Addition: Add Thiosemicarbazide (10 mmol) dissolved in hot water (10 mL) containing Potassium Carbonate (5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from Ethanol.

  • Yield Check: Expected yield 75–85%. Melting point should be verified (approx. 200°C range depending on substituents).

Biological Assay: EGFR Kinase Inhibition

Objective: Determine IC50 of the synthesized triazine.

  • Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds (diluted in DMSO).

  • Incubation: Mix enzyme, substrate, and triazine derivative in kinase buffer (50 mM Tris-HCl, pH 7.5). Incubate at 37°C for 30 mins.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP.

  • Measurement: Read luminescence using a plate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Mechanism of Action (Signaling Pathway)

The primary utility of 1,2,4-triazines in oncology is the interruption of the EGFR/PI3K/AKT cascade. The scaffold competes with ATP, preventing autophosphorylation.

MOA_Pathway Drug 1,2,4-Triazine Derivative EGFR EGFR (Receptor) Drug->EGFR Competitive Inhibition (IC50 ~0.37 µM) PI3K PI3K EGFR->PI3K Activation Blocked ATP ATP ATP->EGFR Blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Pathway Downregulation Induces Death Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of action showing competitive inhibition of EGFR, leading to downstream downregulation of the PI3K/AKT/mTOR survival pathway.

References

  • Praveen, T., et al. (2025).[1] "New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies." PMC. Link (Accessed via search result 1.1)

  • El-Faham, A., et al. (2022).[2][3][4] "Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades." PMC. Link (Accessed via search result 1.7)

  • Bhat, H.R., et al. (2017).[5] "Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Neunhoeffer, H. (2008). "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc. Link

Sources

Validation of analytical methods for 3-Methoxy-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Method Validation for 3-Methoxy-1,2,4-triazine

Executive Summary: The Analytical Challenge

3-Methoxy-1,2,4-triazine is a critical heterocyclic intermediate, frequently employed in the synthesis of agrochemicals (e.g., Pymetrozine) and nucleoside analogs. Its analysis presents a distinct set of challenges compared to its symmetrical isomer (1,3,5-triazine).

  • The Challenge: The 1,2,4-triazine ring is electron-deficient, making the methoxy group susceptible to nucleophilic attack (hydrolysis) under acidic or basic conditions. Furthermore, while the molecule possesses some volatility, thermal stress during Gas Chromatography (GC) can induce degradation or rearrangement, compromising assay accuracy.

  • The Solution: This guide validates High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the primary "Gold Standard" method for assay and purity, while evaluating GC-MS and LC-MS/MS as secondary alternatives for specific impurity profiling.

Method Comparison: Selecting the Right Tool

The following table objectively compares the three primary analytical candidates based on sensitivity, robustness, and suitability for 3-Methoxy-1,2,4-triazine.

FeatureHPLC-UV/DAD (Recommended) GC-MS LC-MS/MS
Primary Use Purity Assay, Process ControlResidual Solvents, Volatile ImpuritiesTrace Genotoxic Impurities (GTIs)
Linearity Range High (

to

)
Medium (

to

)
Very Low (

to

)
Thermal Stability Excellent (Ambient analysis)Moderate Risk (Inlet degradation)Excellent
Matrix Tolerance High (With guard column)Low (Requires extraction)Low (Suppression effects)
Cost per Run LowLow-MediumHigh
Expert Verdict Preferred. Offers best balance of precision and stability.Alternative. Only if water content is high or for specific volatile side-products.Specialized. Use only for trace impurity quantitation (

).
Decision Matrix: Method Selection

MethodSelection Start Start: Define Analytical Goal Goal1 Routine Purity / Assay? Start->Goal1 Goal2 Trace Impurity / GTI? Start->Goal2 Goal3 Residual Solvent? Start->Goal3 ResultHPLC SELECT HPLC-UV/DAD (Standard Protocol) Goal1->ResultHPLC ResultLCMS SELECT LC-MS/MS (MRM Mode) Goal2->ResultLCMS Decision1 Is analyte thermally stable? Goal3->Decision1 Decision1->ResultHPLC No (Degradation Risk) ResultGC SELECT GC-FID/MS (Validate Injector Temp) Decision1->ResultGC Yes

Figure 1: Decision tree for selecting the analytical technique based on the specific phase of drug development.

Deep Dive: The HPLC-DAD "Gold Standard" Protocol

This protocol is designed to be self-validating . It includes checkpoints that ensure the method is working for your specific matrix before you commit to a full validation run.

Chromatographic Conditions
  • Column: C18 (Octadecyl) end-capped,

    
     (e.g., Zorbax Eclipse Plus or equivalent).
    
    • Why: The 1,2,4-triazine core is polar. A standard C18 provides sufficient retention (

      
      ) without requiring ion-pairing agents.
      
  • Mobile Phase A:

    
     Ammonium Acetate buffer (pH 4.5).
    
    • Why: Triazines are weak bases. Buffering at pH 4.5 ensures the molecule is in a consistent ionization state, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5%

      
       60% B (Linear gradient)
      
    • 10-12 min: 60%

      
       95% B (Wash)
      
    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

    • Self-Validation Step: Perform a spectral scan (190-400 nm) on the standard. 3-Methoxy-1,2,4-triazine typically shows a distinct absorption maximum between 250-260 nm.

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

    • Critical: Do not dissolve pure standard in 100% Acetonitrile. The mismatch in solvent strength will cause "peak breakthrough" (distorted fronting peaks).

  • Target Concentration:

    
    .
    

Validation Framework (ICH Q2 R2 Compliance)

Validation must follow the ICH Q2(R2) guidelines. Below is the workflow to demonstrate the method is "fit for purpose."

Specificity (Stress Testing)

You must prove the method can distinguish the analyte from degradation products.

  • Protocol: Expose the sample to:

    • Acid: 0.1N HCl, 60°C, 2 hours (Expect hydrolysis of methoxy group).

    • Base: 0.1N NaOH, 60°C, 2 hours (Expect ring opening).

    • Oxidation: 3%

      
      .
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Resolution (

    
    ) > 1.5 between the main peak and any degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of 3-Methoxy-1,2,4-triazine into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery

    
    .
    
Validation Workflow Diagram

ValidationFlow Start Validation Plan (ICH Q2 R2) Step1 Specificity (Forced Degradation) Start->Step1 Step1->Start Fail (Redesign Gradient) Step2 Linearity (5 Levels) Step1->Step2 Pass Step3 Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 Precision (Repeatability) Step3->Step4 98-102% End Final Method SOP Step4->End RSD < 2%

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

Representative Experimental Data (Simulated)

The following data represents typical results expected for a valid 3-Methoxy-1,2,4-triazine assay.

Table 2: Linearity Results | Concentration (%) | Concentration (


) | Peak Area (mAU*s) |
| :--- | :--- | :--- |
| 50 | 250 | 1250.4 |
| 75 | 375 | 1876.1 |
| 100 | 500 | 2505.8 |
| 125 | 625 | 3120.5 |
| 150 | 750 | 3755.2 |
| Slope  | | 5.01  |
| 

| | 0.9998 |

Table 3: Precision (Repeatability, n=6)

Injection # Peak Area Retention Time (min)
1 2505.8 6.42
2 2504.1 6.41
3 2508.3 6.43
4 2502.9 6.42
5 2506.0 6.42
6 2505.2 6.41

| RSD (%) | 0.08% | 0.11% |

Troubleshooting & Robustness

  • Issue: Peak Tailing.

    • Cause: Interaction between the triazine nitrogens and residual silanols on the column.

    • Fix: Increase buffer concentration to

      
       or switch to a "Base Deactivated" (BDS) column.
      
  • Issue: Retention Time Shift.

    • Cause: pH drift in the aqueous mobile phase.

    • Fix: 1,2,4-triazines are sensitive to pH. Ensure the buffer is freshly prepared and pH adjusted before adding organic modifiers.

  • Issue: Ghost Peaks.

    • Cause: Carryover.

    • Fix: Add a needle wash step with 50:50 Water:Methanol.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • PubChem. 1,3,5-Triazine Compound Summary (Isomer Comparison). National Library of Medicine. [Link]

Sources

Assessing the Purity of Synthesized 3-Methoxy-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Purity Paradox of Methoxy-Triazines

3-Methoxy-1,2,4-triazine is a potent heterocyclic intermediate often employed in the synthesis of nucleoside analogues and agrochemicals. Its purity assessment presents a specific challenge: chemical lability . Unlike its robust 1,3,5-triazine cousins (e.g., melamine, cyanuric chloride), the 1,2,4-triazine core is electron-deficient and prone to nucleophilic attack. The methoxy group at the C3 position is particularly susceptible to hydrolysis, converting the target molecule back into the thermodynamically stable, but unwanted, 1,2,4-triazin-3-one (or its hydroxy tautomer).

This guide moves beyond standard "Certificate of Analysis" checklists. We compare the industry-standard HPLC-UV/MS against the absolute quantification power of qNMR , providing a scientifically grounded roadmap for validating this specific compound.

Impurity Profiling: The "Why" Before the "How"

To accurately assess purity, one must first predict the impurities. The synthesis of 3-methoxy-1,2,4-triazine typically proceeds via nucleophilic aromatic substitution (


) of a leaving group (Cl, SMe) by methoxide.
Synthesis & Degradation Pathways

The following diagram illustrates the primary synthesis route and the critical hydrolysis degradation pathway that defines the impurity profile.

G Precursor Precursor (3-Chloro- or 3-Methylthio- 1,2,4-triazine) Product TARGET: 3-Methoxy-1,2,4-triazine Precursor->Product Nucleophilic Subst. (MeOH, Heat) Impurity1 Impurity A: Unreacted Precursor Precursor->Impurity1 Incomplete Rxn Reagent Reagent (NaOMe / MeOH) Reagent->Product Impurity2 Impurity B: 1,2,4-Triazin-3-one (Hydrolysis Product) Product->Impurity2 Hydrolysis (H2O/Acid trace)

Figure 1: Synthesis pathway via nucleophilic substitution and the critical hydrolysis degradation route.

Critical Impurities Table
Impurity TypeSourceDetection Challenge
1,2,4-Triazin-3-one Hydrolysis of methoxy group (moisture sensitivity).Highly polar; elutes early in Reverse Phase HPLC.
3-Chloro-1,2,4-triazine Unreacted starting material (if using chloro-route).Similar UV chromophore; requires gradient separation.
3-Methylthio-1,2,4-triazine Unreacted starting material (if using thio-route).Distinct sulfur smell; easily detected by GC-MS.
Oligomers Self-polymerization of electron-deficient ring.Broad peaks in NMR; often invisible in GC.

Method A: HPLC-UV/MS (The Routine Standard)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity profiling, but for 3-methoxy-1,2,4-triazine, standard C18 methods often fail to retain the polar hydrolysis product (triazinone).

Scientific Rationale

We utilize a polar-embedded C18 column or a HILIC mode approach. However, for robustness in a standard lab, a high-aqueous stable C18 with ion-pairing or simple gradient control is preferred. The detection wavelength is critical; 1,2,4-triazines have distinct absorption bands around 250–260 nm.

Detailed Protocol

Instrument: HPLC with DAD (Diode Array Detector) and optional MS (ESI+). Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (150 x 4.6 mm, 3 µm). Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.5) - Buffers hydrolysis product.

  • B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial equilibration (retain polar impurities)
2.0 5 Isocratic hold
15.0 90 Gradient ramp to elute target & non-polars
20.0 90 Wash

| 20.1 | 5 | Re-equilibration |

Detection: UV at 254 nm (primary) and 370 nm (secondary, specific to some triazine transitions). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Validation Check: Inject a sample spiked with 1% water and heated briefly. If the method cannot resolve the resulting 1,2,4-triazin-3-one peak (eluting earlier than the main peak) from the solvent front, the method is invalid for stability indicating purposes.

Method B: Quantitative 1H-NMR (The Absolute Standard)

While HPLC requires reference standards for every impurity to calculate accurate weight % (wt%), Quantitative NMR (qNMR) offers absolute purity determination without needing a standard of the analyte itself. This is superior for synthesized intermediates where certified reference materials (CRMs) do not exist.

Scientific Rationale

The methoxy protons (-OCH3) appear as a sharp singlet around


 4.0–4.2 ppm. This region is typically distinct from the aromatic triazine protons (

8.5–9.5 ppm). We use an internal standard (IS) with a relaxation delay (

) sufficient to ensure full magnetization recovery (

).
Detailed Protocol

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: DMSO-


 (Avoids H/D exchange seen in protic solvents).
Internal Standard (IS): Maleic Acid  (Singlet at 

6.3 ppm) or 1,3,5-Trimethoxybenzene (if aromatic region is crowded). Maleic acid is preferred for solubility and distinct shift.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision balance (0.01 mg readability) is mandatory.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds  (Critical for qNMR).
      
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correction must be manual and precise. Integration ranges should cover 60x the linewidth.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Mass,

=Purity.[1][2][3][4][5]

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the performance of these methods specifically for 3-methoxy-1,2,4-triazine.

FeatureMethod A: HPLC-UVMethod B: 1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Content (% Weight)
Specificity High (Separates isomers/degradants)High (Structural confirmation)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~ 0.5 - 1.0%)
Standard Requirement Requires Reference Standard for quantRequires unrelated Internal Standard
Blind Spot Inorganic salts, non-UV active impuritiesParamagnetic impurities, overlapping signals
Throughput 25 mins/sample15 mins/sample
Best Use Case Routine QC, Impurity ProfilingValue Assignment , Reference Standard Calibration
Decision Matrix
  • Use qNMR when: You have just synthesized the batch and need to establish its "Assay" value (e.g., is it 95% pure or 99% pure by weight?) to calculate molar equivalents for the next reaction step.

  • Use HPLC when: You are monitoring the stability of the compound over time or checking for trace levels of the specific hydrolysis impurity (triazinone) which might poison a subsequent catalytic step.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from

  • NIST Chemistry WebBook. 1,2,4-Triazine Spectral Data. National Institute of Standards and Technology.[6] Retrieved from

  • Paudler, W. W., & Barton, J. M. (1966).[3] The Synthesis of 1,2,4-Triazines. Journal of Organic Chemistry. (Fundamental synthesis reference).

  • TIBCO Spotfire.Graphviz DOT Language Reference for Chemical Workflows.
  • Sigma-Aldrich. 3-Amino-1,2,4-triazine Product Specification. (Analogous compound data). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-1,2,4-triazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Hazard Profile of 3-Methoxy-1,2,4-triazine

The 1,2,4-triazine core is a key structural motif in many biologically active molecules.[1] However, like many nitrogen-containing heterocycles, it warrants careful handling. Based on data from analogous triazine derivatives, 3-Methoxy-1,2,4-triazine should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation.[2][3][4] Ingestion may also be harmful.[2][3]

Key Hazard Considerations:

  • Irritant: Assumed to be an irritant to the skin, eyes, and respiratory tract.[2][3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]

  • Environmental Toxicity: Unreacted triazines can be toxic to aquatic life, necessitating containment and proper disposal to prevent environmental release.[5]

Section 2: Immediate Safety and Handling Protocols

Before initiating any disposal process, adherence to the following safety measures is mandatory. These protocols are designed to create a self-validating system of safety, minimizing risk at every step.

2.1 Personal Protective Equipment (PPE): A Non-Negotiable Standard

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

2.2 Engineering Controls: Your First Line of Defense

  • All handling and preparation for disposal of 3-Methoxy-1,2,4-triazine must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Section 3: Step-by-Step Disposal Procedures

The guiding principle for the disposal of 3-Methoxy-1,2,4-triazine is to ensure that it is managed as hazardous chemical waste, in full compliance with local, state, and federal regulations.

3.1 Waste Segregation and Collection

  • Initial Containment: Collect waste 3-Methoxy-1,2,4-triazine, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.[3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Methoxy-1,2,4-triazine," and the associated hazards (e.g., Irritant, Harmful if Swallowed).

  • Avoid Mixing: Do not mix 3-Methoxy-1,2,4-triazine waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.[3]

3.2 Disposal Pathway Selection

The appropriate disposal method depends on the quantity of waste and the facilities available. The following table summarizes the recommended options:

Disposal OptionDescriptionSuitability
Licensed Waste Disposal Contractor The most common and recommended method. A certified contractor will collect, transport, and dispose of the chemical waste in accordance with all regulations. This is the standard procedure for most research laboratories.Suitable for all quantities of waste. Ensures regulatory compliance and proper handling.
Incineration In some cases, the licensed contractor may use high-temperature incineration to destroy the chemical. This should only be performed in a permitted hazardous waste incineration facility.[5]Determined by the waste disposal contractor based on the chemical's properties and regulatory requirements.
Chemical Neutralization (Not Recommended without Expert Consultation) While some chemicals can be neutralized in the lab, this is not recommended for 3-Methoxy-1,2,4-triazine without a thorough understanding of its reactivity and the development of a validated, peer-reviewed neutralization protocol. The potential for hazardous byproducts is significant.Generally not recommended for research labs due to the complexity and potential for incomplete or hazardous reactions.

3.3 Arranging for Professional Disposal

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for hazardous waste disposal. They will have established procedures and relationships with licensed waste disposal contractors.

  • Provide Complete Information: When arranging for pickup, provide the EHS office or the contractor with the completed hazardous waste label information.

  • Store Safely Pending Pickup: Store the sealed and labeled waste container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.

Section 4: Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of 3-Methoxy-1,2,4-triazine, the following workflow diagram is provided.

DisposalWorkflow start Start: Have 3-Methoxy-1,2,4-triazine Waste ppe_check Wear Appropriate PPE start->ppe_check assess_quantity Assess Quantity of Waste collect_waste Collect in Labeled, Sealed Container assess_quantity->collect_waste ppe_check->assess_quantity contact_ehs Contact Institutional EHS Office collect_waste->contact_ehs store_safely Store in Designated Hazardous Waste Area contact_ehs->store_safely contractor_pickup Arrange for Licensed Contractor Pickup store_safely->contractor_pickup end_disposal End: Proper Disposal Complete contractor_pickup->end_disposal

Caption: Decision workflow for the safe disposal of 3-Methoxy-1,2,4-triazine.

Section 5: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

5.1 Small Spills (Manageable by trained personnel):

  • Evacuate and Alert: Alert others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.1.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into the hazardous waste container. Avoid generating dust.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

5.2 Large Spills (Requires professional assistance):

  • Evacuate Immediately: Evacuate the laboratory and alert others.

  • Isolate the Area: Close the doors to the laboratory to contain any potential vapors.

  • Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services (e.g., 911) and your EHS office.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

References

  • Material Safety Data Sheet. (2017, August 18). Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
  • Streamline Innovations. (2023, March 20). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox.
  • Benchchem. (n.d.). 3-(4-Methoxyphenyl)-1,2,4-triazine.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Florida Online Journals. (n.d.). Pesticide Toxicity Profile: Triazine Pesticides.
  • Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. (n.d.).
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.).
  • SAFETY DATA SHEET. (2010, August 26). 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Google Patents. (n.d.). US20140171721A1 - Processes and compositions for scavenging hydrogen sulfide.
  • ResearchGate. (2025, August 6). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • NIH. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • GATE Energy. (2014, May 31). H2S Scavenging: Using Triazine.
  • Q2 Technologies. (n.d.). Triazine Case Study | H2S Removal from CO₂ Vent Gas.
  • Trimeric Corporation. (n.d.). Strategies for Short-Term H2S Removal.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.